molecular formula C18H23ClN2 B562986 Desipramine-d4 CAS No. 61361-34-0

Desipramine-d4

Cat. No.: B562986
CAS No.: 61361-34-0
M. Wt: 306.9 g/mol
InChI Key: XAEWZDYWZHIUCT-TUJKZWLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desipramine is an active metabolite of imipramine and has been found to be useful in the treatment of neuropathic pain. It may also be used to treat symptoms of cocaine withdrawal. Desipramine is a tricyclic antidepressant (TCA). Tricyclic antidepressants contain a characteristic three ringed nucleus structure. They act primarily as serotonin­norepinephrine reuptake inhibitors. Tricyclic antidepressants are mainly used as antidepressants, but have also been for the treatment of anxiety disorders and attention hyperactivity disorder and as an adjunct to certain analgesics to treat chronic pain. In many treatments they have been replaced by other compounds with fewer side­effects.>

Properties

IUPAC Name

N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWZDYWZHIUCT-TUJKZWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661889
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-34-0
Record name 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61361-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Desipramine-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Desipramine-d4 for Research Professionals

Introduction to this compound

This compound is a deuterated analog of Desipramine, a tricyclic antidepressant (TCA).[1] In this isotopically labeled version, four hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Desipramine in its biological activity but has a higher molecular weight. This key difference makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays.

Primary Use in Research: Internal Standard

The predominant application of this compound in a research setting is as an internal standard for the precise quantification of Desipramine in biological matrices such as plasma, serum, and urine.[2][3] In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a known quantity of a substance added to a sample at the beginning of the analytical process.[1][4]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard. Because it behaves almost identically to the unlabeled analyte (Desipramine) during sample preparation (e.g., extraction, derivatization) and chromatographic separation, it can effectively compensate for variations and analyte loss at any stage.[3] This ensures high accuracy and precision in determining the concentration of Desipramine, which is crucial for therapeutic drug monitoring and pharmacokinetic studies.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters for the parent compound, Desipramine.

Table 1: Receptor and Transporter Binding Affinity of Desipramine
TargetSpeciesK_i (nM)
Norepinephrine Transporter (NET)Human3.5
Serotonin Transporter (SERT)Human163
5-HT2A ReceptorHuman115
α1-Adrenergic ReceptorHuman23
Histamine H1 ReceptorHuman31
Muscarinic Acetylcholine Receptors (mAChRs)Human37
Data sourced from Bertin Bioreagent.[2]
Table 2: Mass Spectrometry Parameters for Desipramine Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Desipramine267.372.2
2-Hydroxydesipramine (Metabolite)283.372.2
This compound (Internal Standard)271.372.2
Data sourced from Celerion.[6]
Table 3: Pharmacokinetic Properties of Desipramine
ParameterValue
Volume of Distribution (Vss)10-50 L/kg
MetabolismPrimarily via Cytochrome P450 2D6 (CYP2D6)
Data sourced from PubMed.[7]

Core Mechanism of Action of Desipramine

Desipramine's primary mechanism of action as an antidepressant is the inhibition of the norepinephrine transporter (NET) on the presynaptic neuronal membrane.[8][9] This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of this neurotransmitter and enhanced noradrenergic signaling.[10] To a lesser extent, it also inhibits the serotonin transporter (SERT).[8][11] Chronic administration of Desipramine can lead to the downregulation of beta-adrenergic receptors.[11] Additionally, research suggests that Desipramine's therapeutic effects may also involve a reduction in the production of tumor necrosis factor-alpha (TNF), which in turn modifies noradrenergic neurotransmission.[12]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Desipramine Desipramine Desipramine->NET Inhibits IncreasedNE Increased Extracellular NE AdrenergicReceptor Adrenergic Receptors IncreasedNE->AdrenergicReceptor Binds to Signaling Postsynaptic Signaling AdrenergicReceptor->Signaling Activates

Caption: Desipramine's primary mechanism of action.

Experimental Protocols

Quantification of Desipramine in Human Plasma using LC-MS/MS

This protocol provides a generalized methodology for the simultaneous determination of Desipramine and its major metabolite, 2-hydroxydesipramine, using this compound as an internal standard. It is synthesized from methods described in the literature.[6][13][14]

1. Sample Preparation: a. To a 0.050 mL aliquot of human plasma (collected in EDTA), add 0.025 mL of the internal standard working solution (this compound in a suitable solvent like methanol). b. Add a basic buffer (e.g., ammonium hydroxide) to the samples and vortex to mix. c. Perform a liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether (MTBE). d. Vortex vigorously to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers. e. Carefully transfer the organic supernatant to a clean 96-well polypropylene plate. f. Evaporate the solvent to dryness under a stream of nitrogen. g. Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 90% acetonitrile).

2. LC-MS/MS Analysis: a. HPLC System: A standard high-performance liquid chromatography system. b. Column: A suitable column for basic compounds, such as a Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm.[6] c. Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase is 80:20 acetonitrile:10 mM ammonium formate, pH adjusted to 2.5 with formic acid.[6] d. Flow Rate: A typical flow rate is 0.5-1.0 mL/min. e. Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).[6] f. Ionization Source: Electrospray Ionization (ESI) in positive ion mode. g. Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for each compound (see Table 2).

3. Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. b. Determine the concentration of Desipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start Start: Plasma Sample Add_IS 1. Add this compound (Internal Standard) Start->Add_IS LLE 2. Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evap 3. Evaporate to Dryness LLE->Evap Recon 4. Reconstitute Sample Evap->Recon LCMS 5. LC-MS/MS Analysis (Positive ESI, MRM) Recon->LCMS Data 6. Data Processing (Peak Area Ratio vs. Conc.) LCMS->Data End End: Desipramine Concentration Data->End

Caption: Bioanalytical workflow for Desipramine quantification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Desipramine-d4: Chemical Structure and Isotopic Labeling

This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and analytical applications of this compound. This compound is the deuterium-labeled analog of desipramine, a tricyclic antidepressant.[1] It serves as a crucial internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of desipramine in various biological matrices.[2]

Chemical Structure and Isotopic Labeling

Desipramine is a dibenzoazepine compound, characterized by a three-ring system with an attached side chain.[3] Its chemical name is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine.[3]

This compound is isotopically labeled with four deuterium atoms. The IUPAC name for this labeled compound is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl-2,4,6,8-d4)-N-methylpropan-1-amine Hydrochloride.[2] This specific labeling pattern, with deuterium atoms on the dibenzazepine ring system, provides a stable isotopic signature that is essential for its use in mass spectrometry-based analytical methods.[4] The primary application of this compound is as an internal standard for the quantification of desipramine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The use of stable isotopes like deuterium is advantageous as it can influence the pharmacokinetic and metabolic profiles of drugs, a factor that is studied during drug development.[1]

Quantitative Data

The following table summarizes key quantitative data for both unlabeled Desipramine and its deuterated analog, this compound.

PropertyDesipramine (Unlabeled)This compound
Molecular Formula C18H22N2[6]C18H18D4N2·HCl[4]
Molecular Weight 266.388 g·mol−1[3]306.87 g·mol−1[4]
CAS Number 50-47-5[6]61361-34-0[4]
Chemical Purity Not specified≥98%[4]

Experimental Protocols

This compound is frequently employed as an internal standard in quantitative analytical methods. Below is a detailed experimental protocol for the simultaneous determination of imipramine and desipramine in human plasma using GC-MS, with this compound as the internal standard for desipramine.[7]

1. Sample Preparation and Extraction:

  • To a plasma sample, add the internal standards, D4-imipramine and D4-desipramine.[7]

  • Perform liquid-liquid extraction at a basic pH using a solvent mixture of n-heptane-isoamyl alcohol (99:1, v/v).[7]

  • Back-extract the compounds into an acidic aqueous solution.[7]

  • Re-extract the compounds at a basic pH into toluene.[7]

2. Derivatization:

  • Evaporate the final organic extract to dryness.

  • Convert desipramine and D4-desipramine into their pentafluoropropionyl derivatives to improve their chromatographic properties.[7]

3. GC-MS Analysis:

  • Perform the analysis on a gas chromatograph coupled with a mass selective detector.[7]

  • Utilize selected-ion monitoring (SIM) for quantification.[8]

  • Monitor the following mass-to-charge ratios (m/z):

    • m/z 234 for imipramine[7]

    • m/z 238 for D4-imipramine[7]

    • m/z 412 for the derivatized desipramine[7]

    • m/z 416 for the derivatized D4-desipramine[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of desipramine in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data_acq Data Acquisition (Selected Ion Monitoring) gcms->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification final_result Final Concentration of Desipramine quantification->final_result

Caption: Workflow for the quantification of desipramine using an internal standard.

References

Physical and chemical properties of Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Desipramine-d4, a deuterated analog of the tricyclic antidepressant Desipramine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

This compound is a stable, isotopically labeled form of Desipramine, where four hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium.[1][2] This isotopic substitution makes this compound an ideal internal standard for the quantitative analysis of Desipramine in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification in pharmacokinetic and metabolic studies.[4][5]

The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds, potentially altering their pharmacokinetic profile.[6][7] While this compound is primarily used as an analytical tool, the principles of its altered properties due to deuteration are of significant interest in drug development for creating novel therapeutic agents with improved metabolic stability.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Where specific data for the deuterated form is unavailable, data for the non-deuterated Desipramine hydrochloride is provided as a close approximation. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points.[8]

General Properties
PropertyValueSource(s)
Chemical Name 10,11-dihydro-N-methyl-5H-dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, monohydrochloride[9][10]
Synonyms Demethylimipramine-d4, Desimipramine-d4, Desmethylimipramine-d4, DMI-d4[9]
Molecular Formula C₁₈H₁₈D₄N₂ • HCl[9]
Molecular Weight 306.9 g/mol [9]
CAS Number 61361-34-0[9]
Appearance A solid[9]
Purity ≥99% deuterated forms (d₁-d₄)[9]
Physicochemical Properties
PropertyValueSource(s)
Melting Point 214-218 °C (for Desipramine HCl)[11]
Boiling Point Not available for this compound.
Solubility Soluble in water.[9]
Stability Store at 2-8°C in an airtight container, protected from light.[9]

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound, as well as its quantification.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[12][13]

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance.[14][15]

Protocol:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffers at different pH) in a flask.

  • The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[16][17][18]

Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Desipramine and its deuterated analog.

Workflow for HPLC Analysis:

hplc_workflow sample Sample Preparation (e.g., Protein Precipitation, LLE, SPE) hplc HPLC System sample->hplc Injection column C18 Reverse-Phase Column hplc->column Separation detector UV or MS Detector column->detector Elution mobile_phase Mobile Phase (e.g., Acetonitrile/Water with additives) mobile_phase->hplc data Data Acquisition & Analysis detector->data

Caption: A typical workflow for the analysis of this compound using HPLC.

Example HPLC Method Parameters for Desipramine:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A mixture of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization in MS detection.[19][20]

  • Flow Rate: Typically 1.0 mL/min.[19]

  • Detection: UV detection at a specific wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[19][21]

  • Internal Standard: this compound is used as the internal standard when quantifying Desipramine.

Analytical Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Desipramine, often requiring derivatization to increase volatility.

Workflow for GC-MS Analysis:

gcms_workflow sample Sample Preparation (e.g., LLE, SPE) derivatization Derivatization (e.g., Acetylation, Silylation) sample->derivatization gcms GC-MS System derivatization->gcms Injection column Capillary Column (e.g., DB-5ms) gcms->column Separation ms_detector Mass Spectrometer column->ms_detector Elution & Ionization data Data Acquisition & Analysis ms_detector->data

Caption: A general workflow for the analysis of this compound using GC-MS.

Example GC-MS Method Parameters for Desipramine:

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the matrix.[1][22]

  • Derivatization: To improve the chromatographic properties of Desipramine, derivatization with agents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is often performed.[1]

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[23]

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the characteristic ions of both Desipramine and this compound.[1]

Signaling Pathway and Mechanism of Action

Desipramine, and by extension this compound, primarily acts as a potent and selective inhibitor of the norepinephrine transporter (NET).[24] By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, it increases the concentration of norepinephrine in the synapse. This leads to enhanced and prolonged stimulation of postsynaptic adrenergic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.

Signaling Pathway of Desipramine:

desipramine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α and β) NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Signaling (e.g., cAMP pathway) Adrenergic_Receptor->Postsynaptic_Effect Desipramine This compound Desipramine->NET Inhibition

Caption: Mechanism of action of Desipramine as a norepinephrine reuptake inhibitor.

While its primary action is on the NET, Desipramine also has weaker effects on the serotonin transporter (SERT) and antagonist activity at various other receptors, including α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, which contribute to its side-effect profile.[9]

Conclusion

This compound is an indispensable tool for the accurate quantification of Desipramine in research and clinical settings. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being the increased mass due to deuterium labeling, which is fundamental to its use as an internal standard in mass spectrometry. The methodologies outlined in this guide provide a framework for the characterization and analysis of this important compound. A thorough understanding of its properties and mechanism of action is essential for its effective application in drug development and neuropharmacological research.

References

The Role of Desipramine-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism and application of Desipramine-d4 as an internal standard in the quantitative bioanalysis of the tricyclic antidepressant, desipramine. Utilizing a stable isotope-labeled (SIL) internal standard is a cornerstone of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), for achieving the highest levels of accuracy and precision.

Core Principle: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. Its efficacy is rooted in the near-perfect chemical and physical mimicry of the target analyte, desipramine.[1][2] this compound is structurally identical to desipramine, except that four hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This subtle modification is key to its function.

Key attributes include:

  • Co-elution: In chromatographic systems like HPLC or UHPLC, this compound exhibits nearly the same retention time as desipramine. This ensures that both compounds pass through the system and enter the mass spectrometer under identical conditions.[3]

  • Similar Behavior During Sample Preparation: Any loss of analyte during extraction, protein precipitation, or other sample clean-up steps will be mirrored by a proportional loss of the internal standard.[1]

  • Correction for Matrix Effects: Biological samples (e.g., plasma, serum) contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, causing either ion suppression or enhancement. Because this compound co-elutes with desipramine, it is subjected to the same matrix effects.[1][3]

  • Distinct Mass-to-Charge Ratio (m/z): The presence of deuterium atoms gives this compound a higher molecular weight than desipramine. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both compounds simultaneously and without interference.

By adding a known, fixed concentration of this compound to every sample, standard, and quality control, a ratio of the analyte's response to the internal standard's response is calculated. This ratio forms the basis for quantification. Variations from sample handling, injection volume, and matrix effects are normalized, leading to highly reliable and reproducible results.[1]

Visualization of Core Concepts

Chemical Structures

cluster_desipramine Desipramine cluster_desipramine_d4 This compound D D4

Caption: Chemical structures of Desipramine and its deuterated analog, this compound.

Principle of Internal Standard Correction

G Analyte Analyte (Desipramine) Unknown Quantity SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) Known Quantity Added IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Both affected equally Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification Ratio->Result Corrects for variability Variability Sources of Variability - Inconsistent Recovery - Injection Volume Fluctuation - Ion Suppression/Enhancement Variability->SamplePrep Variability->LCMS

Caption: Logical workflow demonstrating how the internal standard corrects for analytical variability.

Experimental Protocol: Quantification of Desipramine in Human Plasma

This section outlines a representative LC-MS/MS protocol synthesized from established methods for the determination of desipramine in human plasma.

Materials and Reagents
  • Desipramine reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Methyl t-butyl ether (MTBE) for liquid-liquid extraction

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • To a 0.050 mL aliquot of each plasma sample in a polypropylene tube, add 0.025 mL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol).[4][5]

  • Vortex briefly to mix.

  • Add a basic buffer (e.g., sodium carbonate) to all samples and vortex.[5]

  • Perform liquid-liquid extraction by adding 1.0 mL of MTBE.[5]

  • Vortex vigorously for 5 minutes, followed by centrifugation at high speed (e.g., 12,000 g) for 5 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the supernatant (organic layer) to a clean 96-well plate.[5]

  • Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • Seal the plate and inject the sample into the LC-MS/MS system.

Experimental Workflow Diagram

G start Start: Plasma Sample add_is Spike with this compound (IS) start->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract separate Centrifuge to Separate Phases extract->separate transfer Transfer Organic Supernatant separate->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition & Analysis inject->analyze end_node End: Report Concentration analyze->end_node

Caption: Step-by-step workflow for sample preparation and analysis.

Data Presentation: System Parameters

Quantitative data for a typical bioanalytical method are summarized below. These values are representative and should be optimized for specific instrumentation.

Table 1: Chromatographic Conditions
ParameterValue
HPLC System U(H)PLC System (e.g., Agilent, Waters)
Column Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[5]
Mobile Phase 80:20 Acetonitrile : 10 mM Ammonium Formate, pH 2.5[5]
Flow Rate 0.7 mL/min[6]
Column Temperature 50°C[6]
Injection Volume 5 - 10 µL
Run Time ~2.5 - 3.0 minutes
Retention Time ~0.9 minutes (Desipramine)[5]
Table 2: Mass Spectrometric Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo)
Ionization Source Electrospray Ionization (ESI)[5]
Ion Mode Positive[5]
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Desipramine) Q1: 267.3 m/z → Q3: 72.2 m/z[5]
MRM Transition (this compound) Q1: 271.3 m/z → Q3: 72.2 m/z[5]
Gas Temperature 350°C[6]
Nebulizer Pressure 50 psi[6]
Table 3: Method Validation Parameters
ParameterTypical Value
Linearity Range 5 - 250 ng/mL[4]
Correlation Coefficient (r²) > 0.99[7]
Limit of Quantification (LOQ) 5.0 ng/mL[4]
Intra-day Precision (%CV) < 15% (typically 1.7 - 4.2%)[4]
Inter-day Precision (%CV) < 15% (typically 2.0 - 8.4%)[4]
Accuracy (% Bias) Within ±15% (typically 94.1 - 106.4%)[4]
Absolute Recovery > 85% (typically 87.0 - 99.5%)[4]

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of desipramine. Its stable isotope-labeled nature allows it to perfectly track the analyte through complex sample preparation and analysis, effectively nullifying common sources of analytical error such as matrix effects and recovery inconsistencies.[1] The use of this compound in a well-validated LC-MS/MS method, as outlined in this guide, enables researchers and clinicians to achieve the high degree of accuracy, precision, and robustness required for therapeutic drug monitoring, pharmacokinetic studies, and other critical applications in drug development.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Desipramine-d4, a deuterated analog of the tricyclic antidepressant Desipramine. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and therapeutic drug monitoring studies.

Overview of Desipramine and its Deuterated Analog

Desipramine is a secondary amine tricyclic antidepressant that primarily functions as a potent and selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), Desipramine increases the concentration of norepinephrine in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant effect.[2][3][4][5] It also has a lesser effect on serotonin reuptake.[2][3][4][5]

This compound is a stable isotope-labeled version of Desipramine, where four hydrogen atoms on the aromatic rings of the dibenzo[b,f]azepine core have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for accurate quantification. The CAS number for this compound hydrochloride is 61361-34-0.

Synthetic Pathway and Manufacturing Process

The synthesis of this compound is a multi-step process that begins with the synthesis of the core molecule, iminodibenzyl, followed by the critical deuteration step to introduce the deuterium labels, and finally, the attachment of the methylaminopropyl side chain.

Synthesis of the Iminodibenzyl Core

The starting material for the synthesis is 10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as iminodibenzyl. A common industrial synthesis of iminodibenzyl involves the cyclization of 2,2'-diaminobibenzyl. This cyclization is typically achieved by heating 2,2'-diaminobibenzyl with a dehydrating agent such as polyphosphoric acid.

Deuteration of Iminodibenzyl
N-Alkylation to Yield this compound

The final step is the N-alkylation of the deuterated iminodibenzyl intermediate with a protected 3-(methylamino)propyl side chain. A common method involves the deprotonation of the iminodibenzyl nitrogen with a strong base like sodium amide or sodium hydride, followed by reaction with a suitable alkylating agent.

Experimental Protocols

The following are detailed experimental protocols for the key stages of this compound synthesis.

Proposed Protocol for the Synthesis of 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl-d4)

Disclaimer: The following protocol is a proposed method based on analogous transition metal-catalyzed hydrogen-deuterium exchange reactions and has not been directly extracted from a published synthesis of this compound.

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or a similar ruthenium catalyst

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine (1 equivalent) in anhydrous NMP.

  • Add RuCl₃·xH₂O (0.05 equivalents) to the solution.

  • Add D₂O (20 equivalents) to the reaction mixture.

  • Seal the flask and heat the mixture at 120-150°C for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals at positions 2, 4, 6, and 8.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine.

Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of iminodibenzyl found in the patent literature.

Materials:

  • 2,4,6,8-tetradeuterio-10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl-d4)

  • Sodium amide (NaNH₂) or Sodium hydride (NaH)

  • Anhydrous toluene or xylene

  • N-benzyl-N-methyl-3-chloropropylamine

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) in ether or isopropanol

Procedure:

Step 1: N-Alkylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend sodium amide (1.1 equivalents) in anhydrous toluene.

  • Add Iminodibenzyl-d4 (1 equivalent) to the suspension.

  • Heat the mixture to reflux for 2-4 hours to form the sodium salt of iminodibenzyl-d4.

  • Cool the mixture slightly and add a solution of N-benzyl-N-methyl-3-chloropropylamine (1.1 equivalents) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux for 16-24 hours.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude N-benzyl-Desipramine-d4.

Step 2: Debenzylation

  • Dissolve the crude N-benzyl-Desipramine-d4 in methanol or ethanol.

  • Add 10% Pd/C catalyst (approximately 5-10% by weight of the substrate).

  • Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) in a Parr apparatus at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound free base.

Step 3: Salt Formation and Purification

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • The final product can be further purified by recrystallization.

Quality Control and Data Presentation

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the 2, 4, 6, and 8 positions of the dibenzo[b,f]azepine ring, thus confirming deuteration. ¹³C NMR and ²H NMR can also be used for structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which should be four mass units higher than that of unlabeled Desipramine.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥ 98%HPLC
Isotopic Purity ≥ 98 atom % DMass Spectrometry
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS

Visualizations

Synthetic Workflow

Synthesis_Workflow Iminodibenzyl Iminodibenzyl Deuteration Deuteration (RuCl₃, D₂O) Iminodibenzyl->Deuteration Iminodibenzyl_d4 Iminodibenzyl-d4 Deuteration->Iminodibenzyl_d4 N_Alkylation N-Alkylation (1. NaNH₂ 2. N-benzyl-N-methyl-3-chloropropylamine) Iminodibenzyl_d4->N_Alkylation N_Benzyl_Desipramine_d4 N-benzyl-Desipramine-d4 N_Alkylation->N_Benzyl_Desipramine_d4 Debenzylation Debenzylation (H₂, Pd/C) N_Benzyl_Desipramine_d4->Debenzylation Desipramine_d4_base This compound (base) Debenzylation->Desipramine_d4_base Salt_Formation Salt Formation (HCl) Desipramine_d4_base->Salt_Formation Desipramine_d4_HCl This compound HCl Salt_Formation->Desipramine_d4_HCl Desipramine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Binds to NE_reuptake Reuptake NE_synapse Increased NE Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Desipramine Desipramine Desipramine->NET Blocks Neuronal_Response Neuronal Response (Antidepressant Effect) Adrenergic_Receptor->Neuronal_Response Activates

References

A Technical Guide to Desipramine-d4: Commercial Availability, and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desipramine-d4, a deuterated analog of the tricyclic antidepressant desipramine. This guide details its commercial suppliers, availability, and key quantitative data. It also provides an experimental protocol for its primary application as an internal standard in the bioanalysis of desipramine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explores the relevant signaling pathways of its non-deuterated counterpart.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers, primarily as a hydrochloride salt. It is intended for research use as an internal standard for the quantification of desipramine in biological matrices.[1][2] The table below summarizes the offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaAvailable QuantitiesPurity/Isotopic Enrichment
LGC Standards Desipramine-2,4,6,8-d4 Hydrochloride61361-34-0C₁₈H₁₈D₄N₂ · HCl1 mgNot specified
MedchemExpress This compound61361-34-0C₁₈H₁₉D₄ClN₂Not specifiedPurity (HPLC): 98.93%, Isotopic Enrichment: 99.1%[3]
Cayman Chemical This compound (hydrochloride)61361-34-0C₁₈H₁₈D₄N₂ · HCl500 µg, 1 mg, 5 mg≥99% deuterated forms (d1-d4)[1]
Cambridge Isotope Laboratories Desipramine·HCl (2,4,6,8-D₄, 98%)61361-34-0C₁₈H₁₈D₄N₂ · HCl5 mgChemical Purity: 98%+[4]
Veeprho This compound (HCl Salt)61361-34-0Not specifiedNot specifiedNot specified
Clearsynth Desipramine-2,4,6,8-d4 Hydrochloride61361-34-0C₁₈H₁₈D₄N₂ · HClNot specifiedNot specified
AlsaChim This compound (hydrochloride)61361-34-0Not specifiedNot specifiedNot specified

Note: Pricing information is generally available upon request from the suppliers' websites.

Quantitative Data from Certificates of Analysis

Certificates of Analysis (CoAs) from suppliers provide crucial quantitative data regarding the purity and isotopic labeling of this compound. Below is a summary of data from a representative CoA.

ParameterSpecification
Appearance White to off-white solid[3]
Purity (HPLC) 99.6%[5]
Isotopic Enrichment >98% atom D[5]
Molecular Formula C₁₈H₁₉D₄ClN₂[3]
Molecular Weight 306.87 g/mol [3]

Experimental Protocol: Quantification of Desipramine in Human Plasma using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of desipramine in biological samples due to its similar chemical and physical properties and co-elution, but distinct mass-to-charge ratio (m/z).[6]

Materials and Reagents
  • Desipramine and this compound (as hydrochloride salts)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Spike Internal Standard: To 100 µL of human plasma sample, add a known concentration of this compound working solution (e.g., 50 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desipramine: m/z 267.2 → 208.1 (Quantifier), m/z 267.2 → 72.1 (Qualifier)

    • This compound: m/z 271.2 → 212.1 (Quantifier), m/z 271.2 → 72.1 (Qualifier)[6]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

LC-MS/MS Sample Preparation Workflow

Signaling Pathways

Desipramine primarily exerts its therapeutic effects by inhibiting the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[8][9] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Norepinephrine Transporter (NET) Inhibition

Desipramine is a potent inhibitor of the norepinephrine transporter (NET).[10][11] By blocking NET, desipramine prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of norepinephrine in the synapse, resulting in prolonged activation of adrenergic receptors on the postsynaptic neuron.

The following diagram illustrates the inhibitory effect of Desipramine on the Norepinephrine Transporter.

net_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic NE_vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) NE Norepinephrine NE_vesicle->NE Release NE_reuptake Norepinephrine Reuptake NET->NE Reuptake (Blocked) Desipramine This compound Desipramine->NET synaptic_cleft Adrenergic_receptor Adrenergic Receptors NE->Adrenergic_receptor Binds to postsynaptic signaling Downstream Signaling Adrenergic_receptor->signaling

Desipramine Inhibition of Norepinephrine Transporter
Serotonin Transporter (SERT) Interaction

Desipramine also inhibits the serotonin transporter (SERT), although to a lesser extent than NET.[8][9] The mechanism is similar: by blocking SERT, desipramine increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.

The following diagram shows Desipramine's interaction with the Serotonin Transporter.

sert_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin_vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin_reuptake Serotonin Reuptake SERT->Serotonin Reuptake (Inhibited) Desipramine This compound Desipramine->SERT synaptic_cleft Serotonin_receptor Serotonin Receptors Serotonin->Serotonin_receptor Binds to postsynaptic signaling Downstream Signaling Serotonin_receptor->signaling

References

Interpreting the Certificate of Analysis for Desipramine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (C of A) for Desipramine-d4, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. This document outlines the key analytical techniques used to certify the identity, purity, and isotopic enrichment of this compound, presenting detailed experimental protocols and data interpretation.

Overview of this compound

This compound is a stable isotope-labeled version of Desipramine, a tricyclic antidepressant and an active metabolite of imipramine.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantification of Desipramine in biological matrices by mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] Its use is critical for correcting for variability in sample preparation and instrument response, ensuring the accuracy and reliability of analytical data.

Quantitative Data Summary

A Certificate of Analysis for this compound will typically provide key quantitative data to confirm its quality and suitability for research purposes. The following tables summarize representative data from commercially available this compound reference standards.

Table 1: Identity and Physical Properties

ParameterSpecification
Chemical Name5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N-methyl-, monohydrochloride
CAS Number61361-34-0[5][6]
Molecular FormulaC₁₈H₁₉D₄ClN₂[7]
Molecular Weight306.87 g/mol [7]
AppearanceWhite to off-white solid[7]

Table 2: Purity and Isotopic Enrichment

Analytical TestResult (Example 1)Result (Example 2)
Purity by HPLC99.6%[8]98.93%[7]
Isotopic Enrichment>98% atom D[8]99.1%
¹H-NMRConforms to structure[8]Consistent with structure[7]
Mass Spectrometry (ESI+)Conforms (shows peak at m/z = 271.23 [M+H]⁺)[8]N/A

Experimental Protocols

The following sections detail the methodologies for the key analytical techniques cited in a this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound, separating it from any potential impurities.[9][10]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a typical mobile phase for the isocratic elution of Desipramine.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[7]

  • Detection: UV detection at a wavelength of 220 nm or 251 nm.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the material and dissolving it in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

Workflow for HPLC Purity Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh This compound standard s2 Dissolve in a known volume of solvent (e.g., Methanol) s1->s2 s3 Dilute to an appropriate concentration for analysis s2->s3 h1 Inject sample onto C18 column s3->h1 h2 Isocratic elution with Acetonitrile/Water h1->h2 h3 Detect absorbance at 220 nm h2->h3 d1 Integrate peak areas of all components h3->d1 d2 Calculate purity as: (Area of this compound peak / Total Area of all peaks) x 100% d1->d2

HPLC Purity Analysis Workflow.
Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment. Electrospray ionization (ESI) is a common technique for this purpose.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this is expected at approximately m/z 271.2.

  • Sample Preparation: The sample is prepared similarly to the HPLC analysis, dissolved in a solvent compatible with ESI-MS, such as methanol or acetonitrile with a small amount of formic acid to promote ionization.

Logical Flow for MS Identity and Isotopic Analysis:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_interp Data Interpretation p1 Prepare a dilute solution of this compound in a suitable solvent m1 Infuse sample into ESI source p1->m1 m2 Acquire mass spectrum in positive ion mode m1->m2 i1 Confirm presence of [M+H]⁺ ion at m/z ~271.2 m2->i1 i2 Analyze isotopic cluster to confirm deuterium incorporation and assess enrichment i1->i2

MS Identity and Isotopic Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful isotopic labeling.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Analysis: A standard ¹H-NMR spectrum is acquired. The spectrum is then compared to the spectrum of an unlabeled Desipramine standard.

  • Interpretation: The key diagnostic feature is the attenuation or disappearance of proton signals from the aromatic rings where deuterium has been substituted. The remaining signals should be consistent with the rest of the molecular structure.

Signaling Pathways and Metabolism

Desipramine is a tricyclic antidepressant that primarily acts as a potent inhibitor of the norepinephrine transporter, and to a lesser extent, the serotonin transporter.[11] This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism of its antidepressant action.[11] The metabolism of Desipramine in vivo primarily occurs through hydroxylation and demethylation.[12]

Simplified Signaling Pathway of Desipramine's Action:

cluster_synapse Synaptic Cleft cluster_transporter Norepinephrine Transporter (NET) pre Presynaptic Neuron ne Norepinephrine pre->ne releases post Postsynaptic Neuron net NET desipramine Desipramine desipramine->net inhibits ne->net reuptake receptor Adrenergic Receptors ne->receptor binds receptor->post activates

Mechanism of Action of Desipramine.

Conclusion

A thorough interpretation of the Certificate of Analysis for this compound is essential for ensuring the quality and reliability of research data. By understanding the underlying analytical methodologies and the significance of the reported quantitative values, researchers can confidently use this internal standard in their studies. This guide provides the necessary technical details to facilitate this understanding and to support the robust application of this compound in drug development and scientific research.

References

Safe Handling of Desipramine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling protocols, and essential data for the safe and effective use of Desipramine-d4 in a laboratory setting. This compound, a deuterium-labeled analog of the tricyclic antidepressant Desipramine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Due to its potent pharmacological activity, stringent adherence to safety protocols is imperative to minimize exposure risks and ensure a safe research environment.

Compound Identification and Properties

This compound hydrochloride is the deuterated form of Desipramine hydrochloride. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identity

PropertyValue
Chemical Name10,11-dihydro-N-methyl-5H-dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, monohydrochloride
SynonymsDemethylimipramine-d4, Desimipramine-d4, Desmethylimipramine-d4, DMI-d4
CAS Number61361-34-0
Molecular FormulaC₁₈H₁₈D₄N₂ · HCl
Molecular Weight306.9 g/mol

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in water
Storage TemperatureRecommended long-term storage at -20°C.[1] Can be shipped at room temperature.

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While specific toxicological data for this compound is limited, the data for the parent compound, Desipramine, serves as a crucial reference.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

Toxicological Data (for Desipramine):

RouteSpeciesValue
Oral LD50Mouse290 mg/kg
Oral LD50Rat320 mg/kg

Safe Handling and Experimental Protocols

Due to its potency, this compound must be handled with care in a controlled laboratory environment. The following protocols are based on general guidelines for handling potent pharmaceutical compounds and should be adapted to specific experimental needs.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.

  • Containment: For procedures with a high risk of aerosol generation, such as weighing or preparing stock solutions, the use of a containment balance enclosure or a glove box is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.

  • Body Protection: A lab coat, preferably disposable, should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is advised.

  • Respiratory Protection: For operations outside of a ventilated enclosure or in case of a spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

General Experimental Workflow for Handling Potent Powders

The following diagram outlines a general workflow for safely handling potent powdered compounds like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Gather and Don PPE prep_area->gather_ppe Proceed to handling prep_materials Prepare all necessary equipment and reagents gather_ppe->prep_materials Proceed to handling weigh Weigh this compound in a containment enclosure prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment dispose_waste Dispose of waste in -labeled hazardous waste containers decontaminate->dispose_waste remove_ppe Remove PPE carefully dispose_waste->remove_ppe

Caption: General workflow for handling potent powdered compounds.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills:

    • Evacuate the entire laboratory.

    • Notify the institutional safety officer immediately.

    • Prevent entry to the contaminated area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Mechanism of Action and Signaling Pathway

Desipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

The following diagram illustrates the primary mechanism of action of Desipramine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NE_transporter Norepinephrine Transporter (NET) NE->NE_transporter Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding & Signal Transduction Desipramine Desipramine Desipramine->NE_transporter Blocks

Caption: Simplified signaling pathway of Desipramine's mechanism of action.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Long-term storage at -20°C is recommended.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Researchers are strongly encouraged to consult their institution's specific safety guidelines and to perform a thorough risk assessment before initiating any new experimental procedures involving this compound.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy, precision, and robustness is paramount. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and experimental protocols for utilizing deuterated internal standards. As the gold standard in isotope dilution mass spectrometry (IDMS), deuterated standards are indispensable tools for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducible, and defensible data.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of deuterated standards lies in isotope dilution, a quantitative technique that corrects for variability throughout the analytical workflow. A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1][2]

By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, any subsequent loss of sample during extraction, derivatization, or injection will affect both the analyte and the internal standard to the same extent.[3] Similarly, fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will impact both compounds equally.[4][5] This co-elution and parallel behavior allow for the accurate and precise quantification of the analyte by measuring the ratio of its peak area to that of the deuterated internal standard.[1][2]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved accuracy and precision of analytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with the use of deuterated standards.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (%RSD)Reference
Kahalalide FStructural AnalogPlasma96.88.6[6]
Kahalalide FDeuteratedPlasma100.37.6[6]
EverolimusStructural Analog (32-desmethoxyrapamycin)Whole BloodSlope vs. Reference Method: 0.834.3 - 7.2[7]
EverolimusDeuterated (everolimus-d4)Whole BloodSlope vs. Reference Method: 0.954.3 - 7.2[7]
6-Methylmercaptopurine (6-MMP)Structural Analog (Substituted amine moiety)Red Blood Cell Lysate≥15% bias vs. SIL-ISNot specified[4]
6-Methylmercaptopurine (6-MMP)Deuterated (SIL-IS)Red Blood Cell LysateReferenceNot specified[4]
ImmunosuppressantInternal Standard TypeWithin-day Imprecision (%)Between-day Imprecision (%)Trueness (%)
Ciclosporin AAnalog<10<891-110
Ciclosporin AIsotopically Labeled<10<891-110
EverolimusAnalog<10<891-110
EverolimusIsotopically Labeled<10<891-110
SirolimusAnalog<10<891-110
SirolimusIsotopically Labeled<10<891-110
TacrolimusAnalog<10<891-110
TacrolimusIsotopically Labeled<10<891-110

Note: While the precision and trueness for the immunosuppressants were comparable between analog and isotopically labeled standards in this specific study, the use of deuterated standards is generally recommended to mitigate risks of unforeseen matrix effects and to ensure the highest data quality.[8]

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for the application of deuterated standards in various analytical scenarios.

Quantification of Tamoxifen and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites using deuterated internal standards.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and its corresponding deuterated internal standard.

Pharmacokinetic Study of Ibuprofen in Human Plasma

This protocol outlines an LC-MS/MS method for the determination of ibuprofen in human plasma for pharmacokinetic studies, utilizing ibuprofen-d3 as the internal standard.

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add 10 µL of ibuprofen-d3 internal standard solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) or equivalent.

  • Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient elution to separate ibuprofen from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), negative mode.

  • Detection: MRM with transitions of m/z 205.0 → 161.1 for ibuprofen and m/z 208.0 → 164.0 for ibuprofen-d3.

Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for quantitative proteomics. In this approach, two populations of cells are cultured in media containing either the natural ("light") or a stable isotope-labeled ("heavy") form of an essential amino acid (e.g., deuterated leucine or ¹³C-labeled arginine).

1. Cell Culture and Labeling:

  • Culture one population of cells in "light" medium containing natural amino acids.

  • Culture a second population of cells in "heavy" medium where a specific amino acid (e.g., L-Leucine) is replaced with its deuterated counterpart (e.g., L-Leucine-d3).

  • Grow cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

2. Sample Preparation:

  • Harvest and lyse the "light" and "heavy" cell populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform protein digestion (e.g., with trypsin).

  • Fractionate the resulting peptide mixture (e.g., by strong cation exchange chromatography).

3. LC-MS/MS Analysis:

  • Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

  • The ratio of the signal intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction / Protein Precipitation Spike_IS->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 LC-MS/MS & Data Analysis Light_Cells Control Cells ('Light' Medium) Harvest_Lysis Harvest & Lyse Cells Light_Cells->Harvest_Lysis Heavy_Cells Treated Cells ('Heavy' Medium with Deuterated Amino Acids) Heavy_Cells->Harvest_Lysis Combine_Lysates Combine Equal Amounts of Protein Harvest_Lysis->Combine_Lysates Digestion Protein Digestion (e.g., Trypsin) Combine_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Relative Quantification (Ratio of Heavy/Light Peptides) LC_MS->Quantification

Caption: Experimental workflow for quantitative proteomics using SILAC.

G Growth_Factors Growth Factors (e.g., IGF) Receptor Receptor Tyrosine Kinase (e.g., IGF1R) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis (Quantified by SILAC) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified Akt/mTOR signaling pathway with SILAC-based quantification.

Conclusion

Deuterated internal standards are an essential component of modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the inherent variability in the analysis of complex biological matrices makes them the undisputed gold standard.[9] By providing a reliable internal reference that closely mimics the behavior of the analyte, deuterated standards empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence, thereby accelerating scientific discovery and therapeutic innovation.

References

The Role of Desipramine-d4 in Therapeutic Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of desipramine-d4 in the therapeutic drug monitoring (TDM) of desipramine, a tricyclic antidepressant. Accurate and precise quantification of desipramine in biological matrices is paramount for optimizing therapeutic outcomes and minimizing toxicity. This document details the function of this compound as an internal standard, outlines metabolic pathways, presents quantitative data, and provides a comprehensive experimental protocol for its use in modern analytical methodologies.

Introduction to Desipramine and Therapeutic Drug Monitoring

Desipramine is a secondary amine tricyclic antidepressant primarily used in the management of depression.[1] It functions by selectively inhibiting the reuptake of norepinephrine, and to a lesser extent serotonin, in the neuronal synapse.[2] The therapeutic efficacy of desipramine is linked to its plasma concentration, but there is significant inter-individual variability in its pharmacokinetics due to genetic polymorphisms in metabolizing enzymes, particularly Cytochrome P450 2D6 (CYP2D6).[3][4] This variability necessitates TDM to individualize dosing, ensuring concentrations are within the therapeutic window to maximize efficacy while avoiding adverse effects.[1][3]

The Essential Role of this compound as an Internal Standard

In analytical chemistry, particularly in quantitative mass spectrometry-based assays like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is crucial for accurate and precise quantification. This compound, a deuterium-labeled analog of desipramine, serves as an ideal internal standard for this purpose.[5][6]

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled desipramine. This ensures it behaves similarly during sample preparation steps such as extraction, derivatization, and chromatography, thus compensating for any analyte loss during these procedures.

  • Co-elution in Chromatography: In liquid chromatography, this compound co-elutes with desipramine, meaning they exit the chromatography column at the same time.

  • Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, this compound is distinguishable from desipramine by a mass spectrometer due to the difference in mass imparted by the deuterium atoms. This allows for simultaneous but separate detection and quantification.

  • Correction for Matrix Effects: Biological samples like plasma or serum are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is similarly affected by these matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification.

By adding a known concentration of this compound to each sample, calibration curve, and quality control sample, the ratio of the peak area of desipramine to the peak area of this compound is used for quantification. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[6]

Quantitative Data and Pharmacokinetics

The therapeutic range for desipramine can vary, and some sources suggest it is not well-established.[1][3] However, a generally accepted therapeutic window is necessary for guiding TDM. The table below summarizes key quantitative data for desipramine.

ParameterValueReference
Therapeutic Plasma Concentration 50 - 300 ng/mL[1]
Potentially Toxic Concentration > 450-500 ng/mL[7]
Major Toxicity/Death > 1000 ng/mL[7]
Peak Plasma Concentration Time 2 - 6 hours[7]
Protein Binding 73% - 92%[4]
Bioavailability ~40%[4]
Volume of Distribution 10 - 50 L/kg[4]
Primary Metabolizing Enzyme CYP2D6[2][3][4]
Major Active Metabolite 2-hydroxydesipramine[2][4][7]

Metabolism of Desipramine

Desipramine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its main active metabolite, 2-hydroxydesipramine.[2][4][7] This metabolite also possesses pharmacological activity.[2][8] Other minor metabolic pathways include 10-hydroxylation and N-demethylation.[4] The hydroxylated metabolites can undergo further conjugation with glucuronic acid to form more water-soluble compounds that are then excreted in the urine.[7] The significant role of CYP2D6 in desipramine metabolism is a key reason for the observed inter-individual pharmacokinetic variability, as genetic polymorphisms in this enzyme can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[3]

Desipramine_Metabolism Desipramine Desipramine Hydroxydesipramine 2-Hydroxydesipramine (Active Metabolite) Desipramine->Hydroxydesipramine CYP2D6 (Hydroxylation) Glucuronide 2-Hydroxydesipramine Glucuronide Hydroxydesipramine->Glucuronide Glucuronidation Urine Urinary Excretion Glucuronide->Urine

Metabolic pathway of desipramine.

Experimental Protocol: Quantification of Desipramine in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of desipramine in human plasma using an LC-MS/MS system with this compound as the internal standard. This protocol is a composite based on established analytical methods for tricyclic antidepressants.[9][10]

5.1. Materials and Reagents

  • Desipramine hydrochloride reference standard

  • This compound hydrochloride internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Deionized water

5.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

5.3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of desipramine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the desipramine stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

5.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Inject 5 µL onto the LC-MS/MS system.

5.5. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desipramine: Q1 (m/z) 267.2 -> Q3 (m/z) 72.1

    • This compound: Q1 (m/z) 271.2 -> Q3 (m/z) 76.1

  • Dwell Time: 100 ms

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

5.6. Calibration Curve and Quality Control

  • Prepare a calibration curve by spiking blank human plasma with known concentrations of desipramine (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibrators and QCs with each batch of unknown samples.

  • The calibration curve is constructed by plotting the peak area ratio of desipramine to this compound against the nominal concentration of desipramine. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Workflow for Therapeutic Drug Monitoring of Desipramine

The following diagram illustrates the typical workflow for TDM of desipramine, from sample collection to dose adjustment, highlighting the central role of the analytical method using this compound.

TDM_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase Patient Patient on Desipramine Therapy SampleCollection Blood Sample Collection (Trough Level) Patient->SampleCollection SamplePrep Sample Preparation (Add this compound IS) SampleCollection->SamplePrep DoseAdjustment Dose Adjustment & Patient Follow-up LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Processing & Quantification LCMS->Quantification Interpretation Comparison with Therapeutic Range Quantification->Interpretation ResultReporting Result Reporting to Clinician ResultReporting->DoseAdjustment Interpretation->ResultReporting

Therapeutic Drug Monitoring Workflow for Desipramine.

Conclusion

This compound is an indispensable tool in the therapeutic drug monitoring of desipramine. Its use as a stable isotope-labeled internal standard in robust analytical methods like LC-MS/MS allows for the accurate and precise quantification of desipramine in patient samples. This, in turn, enables clinicians to make informed decisions regarding dose adjustments, thereby optimizing therapy, improving patient outcomes, and minimizing the risk of adverse drug reactions. The methodologies and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the clinical and analytical aspects of desipramine therapy.

References

Methodological & Application

Application Note: Quantification of Desipramine in Biological Matrices using Desipramine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desipramine is a tricyclic antidepressant and an active metabolite of imipramine, primarily functioning by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin.[1][2][3] Therapeutic drug monitoring of desipramine is crucial for optimizing dosage due to its narrow therapeutic window and potential for toxicity at higher concentrations.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of desipramine in biological samples due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as Desipramine-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of desipramine in plasma or serum using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Desipramine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)[6]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Human plasma or serum (drug-free)

  • Methyl tert-butyl ether (MTBE) (for Liquid-Liquid Extraction)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of desipramine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C. These are stable for at least 3 months.[4]

  • Intermediate and Working Standard Solutions:

    • Prepare a series of working standard solutions of desipramine by serial dilution of the stock solution with methanol or a suitable solvent mixture (e.g., 50% methanol in water) to create calibration standards.[7]

    • Prepare a working internal standard (IS) solution of this compound by diluting its stock solution with methanol to a final concentration (e.g., 100 ng/mL).

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

This method is rapid and straightforward.

  • Aliquot 50 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add 3 parts of cold acetonitrile (e.g., 150 µL) to precipitate proteins.[4][5]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LLE provides a cleaner extract compared to PPT.

  • Aliquot 50 µL of plasma/serum sample, calibration standard, or QC sample into a polypropylene tube.[1]

  • Add 25 µL of the internal standard working solution.[1]

  • Add a basic buffer to all samples and mix.[1]

  • Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge for 5 minutes.[1]

  • Transfer the organic supernatant to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL of 90% acetonitrile).[1][7]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 column is commonly used, for example, an Acquity UPLC BEH C18.[4]

    • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate, pH 2.5 with formic acid.[1][7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Flow Rate: 0.4 - 0.7 mL/min.[7]

    • Gradient: A gradient elution is typically employed to ensure good separation. An example gradient is starting at 20% B, increasing to 65-75% B, and then returning to initial conditions for re-equilibration.[7]

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 - 50°C.[7]

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) is suitable.[1]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Monitored Transitions (MRM):

      • Desipramine: 267.3 → 72.2 m/z.[1]

      • This compound: 271.3 → 72.2 m/z.[1]

    • Source Parameters: Parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for the specific instrument.[7]

Data Presentation

Quantitative Data Summary

The performance of the LC-MS/MS method for desipramine quantification is summarized in the table below, compiled from various validated methods.

ParameterDesipramineReference
Linearity Range 5.0 - 250.0 ng/mL[4]
25 - 400 ng/mL[8]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[4]
2.5 ng/mL[7]
Intraday Precision (%CV) 1.7 - 4.2%[4]
3.1 - 5.8%[4]
Interday Precision (%CV) 2.0 - 8.4%[4]
Accuracy 94.1 - 106.4%[4]
100.17 - 105.33%[8]
Absolute Recovery 87.0 - 99.5%[4]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of desipramine in biological samples using LC-MS/MS with an internal standard.

Desipramine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Method 1 LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Method 2 Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation LLE->Evap Supernatant Collect Supernatant Centrifuge->Supernatant Recon Reconstitution Evap->Recon LC_Separation LC Separation (C18 Column) Recon->LC_Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Desipramine Quantification by LC-MS/MS.

Signaling Pathway Diagram (Illustrative)

Desipramine's primary mechanism of action involves the blockade of neurotransmitter reuptake at the presynaptic terminal.

Desipramine_MoA cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NE_Receptor Norepinephrine Receptor NE_Receptor->Postsynaptic Signal Transduction NET Norepinephrine Transporter (NET) NE->NE_Receptor Binding NE->NET Reuptake Desipramine Desipramine Desipramine->NET Inhibits

Caption: Mechanism of Action of Desipramine.

References

Quantitative Analysis of Desipramine in Human Plasma by GC-MS Using Desipramine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the tricyclic antidepressant desipramine in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs a liquid-liquid extraction (LLE) procedure for sample preparation and utilizes the stable isotope-labeled compound, Desipramine-d4, as an internal standard (IS) to ensure accuracy and precision. Derivatization with pentafluoropropionyl anhydride (PFPA) is performed to enhance the chromatographic properties of desipramine. The method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology.

Introduction

Desipramine is a secondary amine tricyclic antidepressant used in the management of depression.[1] Therapeutic drug monitoring of desipramine is crucial due to its narrow therapeutic index (typically 150 to 300 ng/mL in plasma) and significant inter-individual variability in metabolism.[1] Plasma levels above 500 ng/mL are considered potentially toxic.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively corrects for variations in sample preparation and instrument response.[3] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of desipramine in human plasma.

Principle of the Method

Plasma samples are first fortified with the internal standard, this compound. The analyte and internal standard are then extracted from the plasma matrix under basic conditions using an organic solvent. After extraction, the secondary amine group of desipramine and this compound is derivatized to improve volatility and thermal stability, making them amenable to GC analysis.[1] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then ionizes and fragments the eluted compounds, and quantifies them by monitoring specific fragment ions in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • Desipramine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Toluene (HPLC grade)

  • n-Heptane (HPLC grade)

  • Isoamyl alcohol (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent like 4-carbethoxyhexafluorobutyryl chloride (CHFB-CI).[3]

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., 5% phenyl methyl silicone)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of desipramine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of desipramine by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 25-1500 ng/mL).[3]

  • Internal Standard Working Solution (e.g., 10 µg/mL): Prepare a working solution of this compound in methanol.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation Protocol
  • Sample Aliquoting: To a 1.5 mL centrifuge tube, add 1 mL of plasma sample, calibrator, or QC sample.

  • Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound working solution to each tube and vortex briefly.

  • Alkalinization: Add 200 µL of 1M NaOH to each tube to adjust the pH to basic conditions and vortex.

  • Liquid-Liquid Extraction:

    • Add 5 mL of extraction solvent (e.g., n-heptane:isoamyl alcohol, 99:1, v/v) to each tube.[1]

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Back Extraction (optional, for cleaner samples):

    • Transfer the organic layer to a new tube.

    • Add 1 mL of 0.1 M HCl, vortex for 2 minutes, and centrifuge.

    • Discard the organic layer.

    • Add 200 µL of 1M NaOH to the aqueous layer, followed by 5 mL of toluene.

    • Vortex for 2 minutes and centrifuge.

  • Evaporation: Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the tube and heat at 70°C for 30 minutes.

  • Final Preparation: Evaporate the derivatization reagents to dryness under nitrogen. Reconstitute the residue in 50 µL of ethyl acetate or toluene for GC-MS analysis.

GC-MS Operating Conditions
ParameterRecommended Condition
Gas Chromatograph
GC Column5% Phenyl Methyl Silicone capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature280°C
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored (m/z)Derivatized Desipramine: 412 (Quantifier), other qualifying ions Derivatized this compound: 416 (Quantifier), other qualifying ions[1]

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on literature values for similar validated assays for desipramine.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range25 - 1500 ng/mL[3]
Correlation Coefficient (r²)≥ 0.995
Weighing Factor1/x or 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low50< 5.8[4]< 8.4[4]87.9 - 102.0[4]
Medium250< 5.8[4]< 8.4[4]87.9 - 102.0[4]
High1000< 5.8[4]< 8.4[4]87.9 - 102.0[4]

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Quantification (LOQ)25 ng/mL[3]
Extraction Recovery> 85%

Visualizations

The following diagrams illustrate the experimental workflow and the principle of GC-MS analysis.

experimental_workflow sample Plasma Sample (1 mL) add_is Add this compound (IS) sample->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (n-heptane/isoamyl alcohol) alkalinize->lle centrifuge1 Centrifuge lle->centrifuge1 separate Separate Organic Layer centrifuge1->separate evaporate1 Evaporate to Dryness separate->evaporate1 derivatize Derivatize with PFPA evaporate1->derivatize evaporate2 Evaporate to Dryness derivatize->evaporate2 reconstitute Reconstitute in Toluene evaporate2->reconstitute gcms GC-MS Analysis reconstitute->gcms

A simplified workflow for the GC-MS analysis of desipramine.

gcms_principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector (Vaporization) column GC Column (Separation) injector->column ion_source Ion Source (Ionization & Fragmentation) column->ion_source mass_analyzer Mass Analyzer (Filtering by m/z) ion_source->mass_analyzer detector Detector (Signal Acquisition) mass_analyzer->detector data Data System (Quantification) detector->data sample Reconstituted Sample sample->injector

The basic principle of the GC-MS system.

References

Optimizing Sample Preparation for Desipramine Analysis: A Guide to Techniques Using Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Quantitative Analysis of Desipramine.

This document provides a comprehensive overview of common sample preparation techniques for the analysis of the tricyclic antidepressant Desipramine, with a focus on the use of its deuterated internal standard, Desipramine-d4. The selection of an appropriate sample preparation method is critical for accurate and robust bioanalytical assays, ensuring the removal of interfering matrix components and enabling precise quantification by downstream analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide details protocols for three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram to facilitate implementation in a laboratory setting.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput screening. It involves the addition of an organic solvent to a biological sample (e.g., plasma or serum) to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: In a microcentrifuge tube, add 50 µL of the biological sample (e.g., mouse serum).[1][2]

  • Internal Standard Spiking: Add 50 µL of the working internal standard solution (this compound in methanol, e.g., 100 ng/mL).

  • Precipitation: Add 850 µL of cold acetonitrile to the sample mixture.[1][2]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 12,300 x g for 5 minutes.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[1]

  • Filtration: Pass the reconstituted sample through a 0.2-µm filter prior to injection into the analytical instrument.[1]

Quantitative Data Summary: Protein Precipitation
ParameterDesipramineReference
Absolute Recovery 87.0% - 99.5%[1]
Intra-day Precision (%RSD) 1.7% - 4.2%[1]
Inter-day Precision (%RSD) 2.0% - 8.4%[1]
Accuracy 94.1% - 106.4%[1]
Limit of Quantification (LOQ) 5.0 ng/mL[1][2]

Workflow Diagram: Protein Precipitation

Protein_Precipitation start Start: Biological Sample add_is Add this compound Internal Standard start->add_is add_solvent Add Acetonitrile (Precipitating Agent) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting: In a suitable tube, place 1 mL of the plasma sample.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Basification: Add a basic buffer to the sample to adjust the pH.

  • Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of hexane and isopropanol or chloroform).[3][4]

  • Mixing: Vortex or shake the mixture for a specified time to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterDesipramineReference
Recovery 79% - 98% (for similar tricyclic antidepressants)[5]
Intra-day Precision (%RSD) < 7.5% (for similar tricyclic antidepressants)[5]
Inter-day Precision (%RSD) < 7.5% (for similar tricyclic antidepressants)[5]
Limit of Detection (LOD) 0.001 - 0.003 µg/mL (for similar tricyclic antidepressants)[5]

Workflow Diagram: Liquid-Liquid Extraction

Liquid_Liquid_Extraction start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is adjust_ph Adjust pH (Basify) add_is->adjust_ph add_solvent Add Organic Extraction Solvent adjust_ph->add_solvent mix Vortex/Mix add_solvent->mix centrifuge Centrifuge for Phase Separation mix->centrifuge transfer Transfer Organic Phase centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample, while allowing interfering components to pass through. The analyte is then eluted with a small volume of solvent.

Experimental Protocol: Solid-Phase Extraction (using a mixed-mode cation exchange cartridge)
  • Sample Pre-treatment: Mix 200 µL of the sample (e.g., urine) with 200 µL of 4% H3PO4.[6]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WCX) with 200 µL of methanol.[6]

  • Cartridge Equilibration: Equilibrate the cartridge with 200 µL of water.[6]

  • Sample Loading: Load the 400 µL of the pre-treated sample onto the cartridge.[6]

  • Washing:

    • Wash the cartridge with 200 µL of 10 mM ammonium acetate, pH 6.[6]

    • Wash the cartridge with 200 µL of methanol.[6]

  • Elution: Elute the Desipramine and this compound with two 25 µL aliquots of a 60:40 acetonitrile/methanol mixture containing 2% formic acid.[6]

  • Analysis: The eluate can be directly injected or diluted for analysis.

Quantitative Data Summary: Solid-Phase Extraction
ParameterDesipramineReference
Recovery 69% - 102% (for a range of antidepressants)[7]
Limit of Detection (LOD) 0.03 - 0.63 µg/mL (for a range of antidepressants)[7]

Workflow Diagram: Solid-Phase Extraction

Solid_Phase_Extraction start Start: Urine Sample pretreat Pre-treat Sample (e.g., acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) wash1 Wash 1 (Aqueous Buffer) load->wash1 wash2 Wash 2 (Organic Solvent) wash1->wash2 elute Elute Analytes wash2->elute analyze Analyze by LC-MS/MS elute->analyze

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for Desipramine analysis depends on various factors including the nature of the biological matrix, the required sensitivity and selectivity, sample throughput needs, and available laboratory resources.

  • Protein precipitation is a rapid and simple method, ideal for high-throughput environments, and can provide excellent recovery and precision.[1]

  • Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation, leading to potentially lower matrix effects.

  • Solid-phase extraction provides the most selective sample preparation, resulting in the cleanest extracts and often the lowest limits of detection.

The use of a stable isotope-labeled internal standard such as this compound is highly recommended for all techniques to correct for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision in the quantification of Desipramine. The protocols and data presented here serve as a valuable resource for developing and implementing robust analytical methods for Desipramine in a research or clinical setting.

References

Application Note: High-Throughput Quantification of Desipramine in Human Plasma Using Desipramine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantification of desipramine in human plasma using its deuterated analog, desipramine-d4, as an internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and throughput. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of desipramine for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Desipramine is a tricyclic antidepressant primarily used in the management of depression.[1] It functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the brain.[2] Therapeutic drug monitoring of desipramine is crucial due to its narrow therapeutic index and significant inter-individual variability in metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[2][3] Accurate quantification in human plasma is therefore essential for optimizing dosage and minimizing toxicity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects.[5] This document provides a detailed protocol for a high-throughput LC-MS/MS assay for the determination of desipramine in human plasma.

Experimental

Materials and Reagents
  • Desipramine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Basic buffer (e.g., Ammonium formate, pH adjusted)

  • 96-well plates

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Automated Liquid Handler (optional, for high-throughput)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for efficient sample clean-up.

  • Aliquoting: To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (this compound in methanol).

  • Buffering: Add a basic buffer to all samples and mix.[1]

  • Extraction: Perform liquid-liquid extraction with MTBE.[1] Add 500 µL of MTBE to each well, seal the plate, and vortex for 5 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean 96-well plate.

  • Evaporation: Evaporate the samples to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90% acetonitrile).[1]

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]

  • Mobile Phase A: 0.1% formic acid in water[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[5]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 5 µL[5]

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes is a suitable starting point.[5]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desipramine: 267.3 → 72.2 m/z[1]

    • This compound: 271.3 → 72.2 m/z[1]

Results and Discussion

The method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below, compiled from various established methods.

Quantitative Data Summary
ParameterDesipramineThis compound (IS)Reference
Linearity Range 0.25 - 500 ng/mLN/A[3]
Lower Limit of Quantification (LLOQ) 0.250 ng/mLN/A[3]
Intra-day Precision (%CV) 2.0 - 8.4%N/A[6]
Inter-day Precision (%CV) 2.6 - 5.0%N/A[6]
Accuracy 93.6 - 106.6%N/A[6]
Recovery >85%N/A[7]

Table 1: Summary of Quantitative Performance.

LC-MS/MS ParameterConditionReference
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Ionization Positive Electrospray (ESI+)[1]
MRM Transition (Desipramine) 267.3 → 72.2 m/z[1]
MRM Transition (this compound) 271.3 → 72.2 m/z[1]

Table 2: Typical LC-MS/MS Conditions.

Experimental Workflow and Metabolic Pathway

To visualize the experimental process and the metabolic context of desipramine, the following diagrams are provided.

experimental_workflow plasma Human Plasma Sample (50 µL) is Add this compound Internal Standard (25 µL) plasma->is buffer Add Basic Buffer is->buffer lle Liquid-Liquid Extraction (MTBE) buffer->lle centrifuge Centrifugation lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporation to Dryness transfer->evap reconstitute Reconstitution (100 µL Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for desipramine quantification.

desipramine_metabolism imipramine Imipramine desipramine Desipramine (Active Metabolite) imipramine->desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) hydroxy_desipramine 2-Hydroxydesipramine (Active Metabolite) desipramine->hydroxy_desipramine Hydroxylation (CYP2D6) glucuronide Glucuronide Conjugate hydroxy_desipramine->glucuronide Glucuronidation excretion Renal Excretion glucuronide->excretion

Caption: Simplified metabolic pathway of desipramine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of desipramine in human plasma. The protocol is suitable for a variety of research and clinical applications where accurate measurement of desipramine is required. The provided workflow and method parameters can be adapted and validated by individual laboratories to meet their specific needs.

References

Application Notes and Protocols for Bioanalytical Method Development of Desipramine using Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine is a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine, and to a lesser extent, serotonin in the brain.[1] Accurate and reliable quantification of Desipramine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[2][3] This document provides a detailed protocol for the development and validation of a bioanalytical method for the determination of Desipramine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Desipramine-d4 as a stable isotope-labeled internal standard.[4]

The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in mass spectrometry-based assays. It co-elutes with the analyte of interest and experiences similar ionization and matrix effects, thus compensating for variations during sample preparation and analysis.[4]

Experimental Protocols

Materials and Reagents
  • Desipramine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[4]

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Methyl tert-butyl ether (MTBE)

  • Water, deionized

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Desipramine hydrochloride and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Desipramine by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for tricyclic antidepressant extraction.[1][2]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample.

  • Add 50 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate) and vortex for 30 seconds.[1]

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate with 0.1% Formic Acid).[1]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode[1]
MRM Transitions Desipramine: 267.3 → 72.2 m/zthis compound: 271.3 → 72.2 m/z[1]
Dwell Time 150 ms
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition

Bioanalytical Method Validation

The developed method must be validated according to the guidelines set by regulatory agencies such as the FDA and EMA.[5][6] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.[7]
Accuracy & Precision Intra- and inter-day accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ).[7]
Matrix Effect The matrix factor should be consistent across different lots of matrix (CV ≤ 15%).
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[5]
Quantitative Data Summary

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Desipramine1 - 500≥ 0.995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.58.798.210.1
Low QC3102.16.5101.57.8
Mid QC5098.94.299.35.1
High QC400101.33.8100.84.5

Table 3: Stability Data

Stability ConditionConcentration (ng/mL)Mean % Recovery
Freeze-Thaw (3 cycles) Low QC (3)98.7
High QC (400)101.2
Short-Term (4h, RT) Low QC (3)99.1
High QC (400)100.5
Long-Term (30 days, -80°C) Low QC (3)97.5
High QC (400)99.8

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is buffer Add Basic Buffer is->buffer lle Liquid-Liquid Extraction (MTBE) buffer->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject hplc Chromatographic Separation (C18) inject->hplc ms Mass Spectrometric Detection (MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quant Quantify using Calibration Curve ratio->quant G cluster_sample Biological Sample cluster_process Analytical Process cluster_result Result analyte Desipramine (Analyte) extraction Sample Preparation (Extraction, Evaporation) analyte->extraction is This compound (IS) is->extraction analysis LC-MS/MS Analysis (Injection, Ionization) extraction->analysis ratio Peak Area Ratio (Analyte / IS) analysis->ratio concentration Accurate Concentration ratio->concentration Corrects for variability

References

Application Note: Utilizing Desipramine-d4 for Accurate Pharmacokinetic Studies of Desipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the use of Desipramine-d4 as an internal standard in pharmacokinetic (PK) studies of the tricyclic antidepressant, desipramine. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and analytical instrumentation, thereby ensuring the accuracy and reliability of bioanalytical data. This application note outlines the rationale, experimental protocols, and data interpretation for such studies.

Introduction

Desipramine is a tricyclic antidepressant and the active metabolite of imipramine.[1] It primarily functions by inhibiting the reuptake of norepinephrine.[1] Accurate characterization of its pharmacokinetic profile is essential for dose optimization and for understanding potential drug-drug interactions. Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 2-hydroxydesipramine.[1][2] Given the significant inter-individual variability in its pharmacokinetics, precise and robust analytical methods are required.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound possesses nearly identical physicochemical properties to desipramine, ensuring it behaves similarly during sample extraction and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.

Pharmacokinetic Parameters of Desipramine

The pharmacokinetic parameters of desipramine can vary significantly among individuals due to genetic polymorphisms in CYP2D6.[2] The following table summarizes typical pharmacokinetic parameters for desipramine in healthy adult subjects.

ParameterValueUnit
Tmax (Time to Peak Plasma Concentration) 2 - 6hours
Cmax (Peak Plasma Concentration) 8 - 46ng/mL
AUC (Area Under the Curve) 611 - 838ng·h/mL
t1/2 (Half-life) ~20hours
Volume of Distribution (Vd) 10 - 50L/kg
Oral Bioavailability ~40%

Note: These values are approximate and can be influenced by dosage, patient population, and co-administered medications. The provided Cmax and AUC ranges are based on a 50 mg oral dose in healthy volunteers.[2][4]

Experimental Protocols

In-Life Phase: Dosing and Sample Collection

Objective: To collect plasma samples from subjects at predetermined time points following the administration of desipramine.

Materials:

  • Desipramine drug product

  • Clinical supplies for blood collection (e.g., vacutainers with anticoagulant, needles, tourniquets)

  • Centrifuge

  • Cryovials for plasma storage

  • -80°C freezer

Protocol:

  • Administer a single oral dose of desipramine to healthy human subjects.

  • Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[2]

  • Process the blood samples by centrifugation at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma into labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

Objective: To extract desipramine and this compound from plasma samples and quantify the concentration of desipramine using LC-MS/MS.

Materials:

  • Desipramine and this compound analytical standards

  • Human plasma (for calibration standards and quality controls)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium formate

  • Reagent-grade water

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

Protocol:

a. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Prepare individual stock solutions of desipramine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of desipramine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a working internal standard solution of this compound at an appropriate concentration.

  • Prepare calibration standards by spiking blank human plasma with the desipramine working standard solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 1-200 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

b. Sample Preparation (Protein Precipitation):

  • Thaw the study samples, calibration standards, and QC samples.

  • To a 100 µL aliquot of each plasma sample, add the working internal standard solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection onto the LC-MS/MS system.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of desipramine from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desipramine: Precursor ion > Product ion (e.g., m/z 267.2 > 72.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 271.2 > 72.1)

    • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

d. Data Analysis:

  • Integrate the peak areas for desipramine and this compound for each sample.

  • Calculate the peak area ratio of desipramine to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of desipramine in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Use the calculated plasma concentrations at each time point to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

G cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase dosing Desipramine Administration sampling Blood Sample Collection (Time Points: 0-72h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage prep Sample Preparation (Protein Precipitation with this compound) storage->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & PK Calculation analysis->data

Caption: Experimental workflow for a desipramine pharmacokinetic study.

G Desipramine Desipramine Metabolite 2-Hydroxydesipramine (Active Metabolite) Desipramine->Metabolite CYP2D6 Excretion Renal Excretion (Glucuronide Conjugates) Metabolite->Excretion

Caption: Metabolic pathway of desipramine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of desipramine in biological matrices. The protocols outlined in this application note offer a framework for conducting accurate pharmacokinetic studies, which are essential for the clinical development and therapeutic use of desipramine. The high precision and accuracy afforded by this methodology are critical for understanding the variability in desipramine exposure and for ensuring patient safety and efficacy.

References

Application of Desipramine-d4 in Clinical Trial Sample Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Desipramine-d4 as an internal standard in the quantitative analysis of desipramine in clinical trial samples. The methodologies outlined are primarily centered on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique crucial for bioanalytical studies.

Application Notes

Desipramine is a tricyclic antidepressant and an active metabolite of imipramine, prescribed for the treatment of depression.[1][2][3][4] Accurate measurement of its concentration in biological matrices, such as plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence during clinical trials.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis.[5][6] this compound is chemically identical to desipramine, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer.[7] By adding a known amount of this compound to each sample at the beginning of the extraction process, it co-elutes with the analyte and experiences similar variations during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement).[5][8][9] This normalization is critical for achieving the high accuracy and precision required for regulatory submissions.[5]

Experimental Protocols

A validated LC-MS/MS bioanalytical method is crucial for the reliable quantification of desipramine in clinical trial samples. The following protocol is a synthesis of established methods.[1][10][11]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Manually or using an automated liquid handler, aliquot 50 µL of human plasma (collected in EDTA tubes) into a 96-well polypropylene plate.[1][10]

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (this compound) to each plasma sample.

  • Alkalinization: Add a basic buffer to all samples and mix to ensure the analytes are in a non-ionized state, facilitating extraction into an organic solvent.[1]

  • Extraction: Perform liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether (MTBE).[1] Mix thoroughly and centrifuge to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic supernatant containing the analyte and internal standard to a clean 96-well plate.

  • Evaporation: Evaporate the samples to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a solution suitable for injection into the LC-MS/MS system, for example, 90% acetonitrile in water.[1]

Chromatographic and Mass Spectrometric Conditions
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Chromatographic Column: A column suitable for the separation of basic compounds, such as a Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm.[1]

  • Mobile Phase: An isocratic or gradient mobile phase, for example, 80:20 acetonitrile:10 mM ammonium formate, pH 2.5 with formic acid.[1]

  • Flow Rate: A typical flow rate is around 0.400 mL/min.

  • Run Time: A short run time of approximately 2.5 minutes is achievable.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) is commonly used for quantitative bioanalysis.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desipramine: 267.3 → 72.2 m/z[1]

    • This compound: 271.3 → 72.2 m/z[1]

Quantitative Data and Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[12][13][14] Key validation parameters are summarized below.

Linearity

The calibration curve should demonstrate a linear relationship between the concentration and the instrument response.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Desipramine0.25 - 500> 0.99
Desipramine25 - 400> 0.9997[15]
Precision and Accuracy

The precision (expressed as coefficient of variation, %CV) and accuracy (expressed as percent bias) are assessed at multiple quality control (QC) concentrations.

AnalyteQC LevelInter-batch Precision (%CV)[1]Inter-batch Accuracy (% Bias)[1]
DesipramineLLOQ8.1-7.0
Low3.7-4.7
Medium2.11.3
High2.6-2.7
AnalyteQC Level (ng/mL)Intraday Precision (%RSD)[16]Intraday Accuracy (%)[16]Interday Precision (%RSD)[16]Interday Accuracy (%)[16]
Desipramine5.05.8102.08.4104.9
50.03.187.92.095.5
200.04.895.24.796.2
Recovery

The extraction recovery of the analyte and internal standard should be consistent and reproducible.

AnalyteConcentration (ng/mL)Absolute Mean Recovery (%)[16]
Desipramine5.099.5
50.087.0
200.093.2

Visualizations

experimental_workflow cluster_sample_collection Sample Collection and Handling cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting sample_collection Clinical Trial Subject (Plasma Sample Collection) sample_storage Sample Storage (-80°C) sample_collection->sample_storage aliquoting Aliquot Plasma (50 µL) sample_storage->aliquoting istd_addition Add this compound (Internal Standard) aliquoting->istd_addition alkalinization Alkalinization istd_addition->alkalinization lle Liquid-Liquid Extraction (MTBE) alkalinization->lle centrifugation Centrifugation lle->centrifugation supernatant_transfer Transfer Organic Layer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_separation HPLC Separation (BioBasic SCX Column) reconstitution->hplc_separation ms_detection MS/MS Detection (Positive ESI, MRM) hplc_separation->ms_detection chromatogram_integration Chromatogram Integration ms_detection->chromatogram_integration calibration_curve Calibration Curve Generation chromatogram_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation data_review Data Review and QC concentration_calculation->data_review reporting Final Report Generation data_review->reporting signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron norepinephrine Norepinephrine transporter_ne Norepinephrine Transporter (NET) norepinephrine->transporter_ne Reuptake serotonin Serotonin transporter_se Serotonin Transporter (SERT) serotonin->transporter_se Reuptake receptor_ne Norepinephrine Receptor receptor_se Serotonin Receptor desipramine Desipramine desipramine->transporter_ne Inhibits desipramine->transporter_se

References

Desipramine-d4 Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Desipramine-d4 solutions for research and development purposes. This compound, a deuterium-labeled analog of the tricyclic antidepressant desipramine, is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the accurate measurement of desipramine in biological matrices.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound and its non-labeled counterpart, desipramine, is presented below. This data is essential for the accurate preparation of stock and working solutions.

PropertyThis compoundDesipramine
Molecular Formula C₁₈H₁₈D₄N₂C₁₈H₂₂N₂
Molecular Weight 270.43 g/mol 266.38 g/mol
CAS Number 61361-34-050-47-5
Primary Application Internal Standard (LC-MS/MS)[1]Active Pharmaceutical Ingredient
Solubility in DMSO 10 mMNot specified
Solubility in Water Not specified58.6 mg/L at 24 °C[2]
Storage Conditions Store at room temperature, protected from light and moisture.Store at room temperature.

Experimental Protocols

Preparation of this compound Internal Standard Solutions for LC-MS/MS

Accurate quantification of desipramine in biological samples using LC-MS/MS requires a precisely prepared internal standard. The following protocol outlines the preparation of this compound stock and working solutions.

Materials:

  • This compound (neat or solid form)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol:

  • Preparation of 1.0 mg/mL Stock Solution:

    • Accurately weigh a suitable amount (e.g., 1 mg) of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed this compound to a 1.0 mL Class A volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Once fully dissolved, bring the flask to the final volume with methanol.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled, amber vial and store at -20°C. This stock solution is typically stable for at least three months.[3]

  • Preparation of Intermediate and Working Solutions:

    • Prepare an intermediate stock solution by diluting the 1.0 mg/mL stock solution with methanol or a methanol/water mixture. For example, to prepare a 10 µg/mL intermediate solution, dilute 100 µL of the 1.0 mg/mL stock solution to a final volume of 10 mL.

    • Prepare the final working solution by further diluting the intermediate stock solution. The concentration of the working solution should be chosen based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A common practice is to use an internal standard concentration that is in the lower third of the calibration curve's working range.[4] For instance, a working solution of 150 ng/mL can be prepared for the analysis of desipramine in serum.[2]

Sample Preparation for Bioanalytical Quantification using this compound

The following is a general protocol for the extraction of desipramine from plasma or serum samples using protein precipitation, a common and straightforward sample preparation technique.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard working solution

  • Acetonitrile (cold, containing 0.1% formic acid for improved protein precipitation)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.

  • Spike the sample with a small, precise volume of the this compound internal standard working solution.

  • Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate the proteins.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Working Concentrations

The appropriate working concentration of this compound depends on its application. Below are typical concentration ranges for its use as an internal standard and for the non-deuterated desipramine in research applications.

ApplicationCompoundTypical Working ConcentrationMatrix/SystemReference
Internal Standard This compound150 ng/mLHuman Serum[2]
Internal Standard Desipramine-d34.0 µg/mL (in mix)Human Plasma[5]
In Vitro (Receptor Binding) Desipramine~10 µMCell-based assays
In Vivo (Rodent studies) Desipramine10-30 mg/kg/dayMice
Therapeutic Range Desipramine50-300 ng/mLHuman Plasma

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of desipramine in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Quant Quantification Data->Quant

Caption: Bioanalytical workflow using this compound internal standard.

Desipramine's Mechanism of Action: Norepinephrine Reuptake Inhibition

Desipramine's primary mechanism of action as an antidepressant is the inhibition of the norepinephrine transporter (NET), which leads to an increased concentration of norepinephrine in the synaptic cleft.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Synaptic Cleft (Increased NE) NE_vesicle->Synaptic_Cleft NE Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Synaptic_Cleft->NET NE Reuptake Synaptic_Cleft->Adrenergic_Receptor NE Binding Desipramine This compound (Desipramine) Desipramine->NET Inhibits

Caption: Inhibition of norepinephrine transporter by desipramine.

References

Application Note: High-Throughput Quantification of Desipramine in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Desipramine from human plasma samples. The method employs Desipramine-d4 as a stable, deuterated internal standard to ensure accuracy and precision. This protocol is optimized for high-throughput screening in drug development and research environments, providing clean extracts suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Desipramine is a tricyclic antidepressant primarily used in the management of major depressive disorder. Accurate quantification of Desipramine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction research.[1] Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effective removal of matrix interferences.[1] The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during extraction and ionization, correcting for matrix effects and variability. This application note provides a detailed, step-by-step LLE protocol for the efficient extraction of Desipramine from human plasma.

Experimental Protocol

This protocol is intended for the extraction of Desipramine from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Desipramine hydrochloride

  • This compound hydrochloride

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium Hydroxide (NaOH), 2M solution

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Internal Standard (IS) Working Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with a 50:50 mixture of methanol and deionized water to a final working concentration of 100 ng/mL.

Sample Preparation and Extraction:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample.

  • Add 100 µL of 2M Sodium Hydroxide (NaOH) to each tube to alkalinize the sample.[2]

  • Vortex mix the samples for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[3]

  • Vortex mix vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[2]

  • Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Desipramine using a liquid-liquid extraction protocol coupled with LC-MS/MS.

ParameterDesipramineThis compoundReference
Linearity Range 0.25 - 500 ng/mLN/A[4]
Lower Limit of Quantification (LLOQ) 0.250 ng/mLN/A[4]
Mean Recovery 87.0 - 99.5%N/A[5]
Inter-day Precision (%CV) 2.0 - 8.4%N/A[5]
Intra-day Precision (%CV) 1.7 - 4.2%N/A[5]
Accuracy 94.1 - 106.4%N/A[5]

Diagrams

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (this compound) plasma->add_is 25 µL add_base 3. Add Base (2M NaOH) add_is->add_base 100 µL vortex1 4. Vortex add_base->vortex1 10 sec add_solvent 5. Add Solvent (MTBE) vortex1->add_solvent vortex2 6. Vortex add_solvent->vortex2 1 mL centrifuge 7. Centrifuge vortex2->centrifuge 5 min transfer 8. Transfer Organic Layer centrifuge->transfer 10,000 rpm 10 min evaporate 9. Evaporate transfer->evaporate reconstitute 10. Reconstitute evaporate->reconstitute 100 µL Mobile Phase analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Desipramine.

Logical_Relationships Analyte Desipramine (in Plasma) OrganicPhase Organic Phase (MTBE) Analyte->OrganicPhase Extraction IS This compound (Internal Standard) IS->OrganicPhase Extraction Matrix Plasma Matrix (Proteins, Lipids, etc.) AqueousPhase Aqueous Phase (Plasma) Matrix->AqueousPhase Remains in FinalExtract Final Extract for LC-MS/MS OrganicPhase->FinalExtract Evaporation & Reconstitution

Caption: Analyte and Matrix Partitioning in LLE.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Desipramine-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when using Desipramine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Desipramine?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1] In the analysis of Desipramine, matrix effects can lead to erroneous concentration reporting.[1]

Q2: What are the primary causes of matrix effects in LC-MS analysis?

A2: Matrix effects are mainly caused by competition for ionization between the analyte (Desipramine) and co-eluting matrix components in the mass spectrometer's ion source.[1] Key contributing factors include:

  • Competition for Charge: Endogenous or exogenous compounds in the sample matrix can compete with the analyte for available protons or charge, thereby reducing the analyte's ionization.[1]

  • Alterations in Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can change the surface tension and viscosity of the electrospray ionization (ESI) droplets. This hinders solvent evaporation and suppresses the release of gas-phase analyte ions.[1]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed.[2]

Q3: How does using a deuterated internal standard like this compound help in mitigating matrix effects?

A3: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[1][3] Since this compound is chemically almost identical to Desipramine, it exhibits nearly the same physicochemical properties.[1][4] This means it co-elutes during chromatography and experiences a similar degree of ion suppression or enhancement.[1][5] By using the ratio of the analyte's response to the internal standard's response for quantification, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[4][6]

Q4: What are the ideal characteristics of a deuterated internal standard?

A4: A reliable deuterated internal standard should have:

  • High Chemical and Isotopic Purity: Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to prevent interference and overestimation of the analyte concentration.[4]

  • Sufficient Mass Shift: Typically, two to ten deuterium atoms are incorporated to ensure the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte.[4]

  • Co-elution with the Analyte: The deuterated internal standard should ideally co-elute perfectly with the analyte to experience the same matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Cause: Sub-optimal chromatographic or mass spectrometric conditions.

Troubleshooting Steps:

  • Optimize LC Conditions:

    • Mobile Phase: Experiment with different mobile phase compositions (e.g., varying the organic solvent, buffer type, and pH) to improve peak shape and retention. For Desipramine, a gradient elution with acetonitrile and an aqueous buffer containing formic acid or ammonium formate is commonly used.[7]

    • Gradient Profile: A slower gradient can improve the separation of this compound from interfering matrix components.[1]

    • Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides optimal retention and selectivity.[4]

  • Optimize MS Conditions:

    • Ion Source Parameters: Adjust ion source parameters such as temperature, gas flow rates (nebulizer, auxiliary, and collision gas), and capillary voltage to maximize the this compound signal.[1]

    • MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions for this compound are specific and provide a stable signal. A common transition for Desipramine is m/z 267.3 → 72.2.[8] For d4-Desipramine, the parent ion would be shifted accordingly (e.g., m/z 271.3).[8]

Issue 2: Significant Ion Suppression or Enhancement is Still Observed Despite Using this compound

Possible Cause: The analyte and internal standard are not experiencing identical matrix effects, or the matrix effects are too severe.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[9]

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all matrix components.[7][9]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[8][9][10]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects.[9][10][11][12]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate their impact on ionization.[4][13]

  • Verify Co-elution: Chromatographic separation between the analyte and the deuterated internal standard can lead to differential matrix effects.[3][5]

    • Adjust chromatographic conditions (e.g., temperature, mobile phase) to ensure complete co-elution.[4]

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause: Variability in sample preparation, instrument performance, or the internal standard itself.

Troubleshooting Steps:

  • Evaluate Internal Standard Purity and Stability: Ensure the chemical and isotopic purity of the this compound standard.[4] Also, check for potential degradation of the standard in the stock solution or prepared samples.[7]

  • Assess Matrix Effect Variability: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[1][2][13] This helps in adjusting the chromatography to move the analyte peak away from these regions.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure the calibration curve accurately reflects the matrix effects.[4][14]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spike

Objective: To quantitatively assess the extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Desipramine) and internal standard (this compound) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method. Spike the analyte and internal standard into the extracted matrix eluate at the same concentrations as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.[1]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify chromatographic regions where matrix effects occur.[1]

Methodology:

  • System Setup: Use a T-connector to introduce a constant flow of a standard solution containing Desipramine and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This is typically done with a syringe pump at a low flow rate (e.g., 10-20 µL/min).[1]

  • Infusion and Injection: Begin infusing the standard solution to obtain a stable baseline signal for the analyte and internal standard. Then, inject a blank, extracted matrix sample onto the LC column.[1]

  • Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.[1] Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Desipramine Analysis

ParameterMethod 1[7]Method 2[8]Method 3[11]
Sample Type Mouse SerumHuman PlasmaWhole Blood
Sample Prep Protein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
LC Column Acquity UPLC BEH C18Thermo Scientific, BioBasic SCXKinetex Biphenyl
Mobile Phase Acetonitrile, 0.1% Formic Acid, 20 mM Ammonium Formate80:20 ACN:10 mM HCOONH4, pH 2.50.1% Formic Acid in Water and Acetonitrile
Run Time < 10 min2.5 minNot Specified
MS Detection Q-TOF MSAPI 4000 (Triple Quad)LC-MS/MS
Ionization Mode ESI PositiveESI PositiveESI Positive

Table 2: Performance Characteristics of Desipramine Quantification

ParameterMethod 1[7]Method 2[15] (40 ng/mL)Method 3[16]
Linearity (r²) > 0.999Not SpecifiedStrong
LOQ 5.0 ng/mLNot Specified2.5 ng/mL
Intra-day Precision (%) 1.7 - 4.22.18100.1 - 112.3
Inter-day Precision (%) 2.0 - 8.4Not Specified100.4 - 112.6
Accuracy (%) 94.1 - 106.49690.3 - 114.3
Absolute Recovery (%) 87.0 - 99.5Not Specified85.5 - 114.5
Matrix Effect (%) NegligibleNot Specified85.6 - 98.7

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Matrix Effects cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_matrix_effect_eval Matrix Effect Evaluation cluster_solutions Potential Solutions Issue Poor Signal / Inconsistent Results for this compound Check_LCMS Verify LC-MS/MS Parameters (Mobile Phase, Gradient, Source) Issue->Check_LCMS Check_IS Check Internal Standard (Purity, Stability, Concentration) Issue->Check_IS Post_Column Post-Column Infusion (Identify Suppression Zones) Check_LCMS->Post_Column Post_Spike Post-Extraction Spike (Quantify Matrix Effect) Check_IS->Post_Spike Optimize_Chroma Optimize Chromatography (Ensure Co-elution) Post_Column->Optimize_Chroma Optimize_Sample_Prep Improve Sample Preparation (LLE, SPE) Post_Spike->Optimize_Sample_Prep Dilute_Sample Dilute Sample Post_Spike->Dilute_Sample Matrix_Matched Use Matrix-Matched Calibrators Post_Spike->Matrix_Matched Matrix_Effect_Evaluation_Logic Logic for Evaluating Matrix Effects cluster_experiments Experimental Sets cluster_calculations Calculations cluster_interpretation Interpretation cluster_outcome Outcome SetA Set A: Analyte in Solvent ME_Calc Matrix Effect (%) = (Area_B / Area_A) * 100 SetA->ME_Calc SetB Set B: Post-Extraction Spike SetB->ME_Calc Rec_Calc Recovery (%) = (Area_C / Area_B) * 100 SetB->Rec_Calc SetC Set C: Pre-Extraction Spike SetC->Rec_Calc ME_Result Matrix Effect? ME_Calc->ME_Result Rec_Result Recovery Acceptable? Rec_Calc->Rec_Result No_ME No Significant Matrix Effect ME_Result->No_ME = 100% Suppression Ion Suppression ME_Result->Suppression < 100% Enhancement Ion Enhancement ME_Result->Enhancement > 100% Good_Rec Good Recovery Rec_Result->Good_Rec Yes Poor_Rec Poor Recovery Rec_Result->Poor_Rec No

References

Technical Support Center: Optimizing Desipramine-d4 for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Desipramine-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the bioanalysis of desipramine?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used for the quantification of desipramine in biological matrices.[1] Because it is chemically almost identical to desipramine, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to compensate for variability in sample extraction, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise results.

Q2: What is the optimal concentration for this compound in a bioanalytical assay?

A2: The ideal concentration of this compound is dependent on several factors, including the expected concentration range of desipramine in the samples, the sensitivity of the LC-MS/MS instrument, and the potential for matrix effects. A general best practice is to use a concentration that provides a strong, reproducible signal without saturating the detector. A concentration in the mid-range of the calibration curve for the analyte is often recommended.

Q3: How should stock and working solutions of this compound be prepared?

A3:

  • Primary Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 100 µg/mL. The exact concentration should be corrected for the purity of the standard. This stock solution should be stored at a low temperature, typically in a freezer.

  • Working Solution: Prepare a working solution by diluting the primary stock solution with the appropriate solvent. This working solution is then used to spike all calibration standards, quality control (QC) samples, and unknown samples to achieve the final desired concentration in the sample.

Q4: Can the concentration of this compound be too high or too low?

A4: Yes. An excessively high concentration of this compound can lead to detector saturation and may contribute to ion suppression of the analyte (desipramine). Conversely, a concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecise measurements, especially if the internal standard signal is significantly affected by ion suppression.

Q5: What are the purity requirements for this compound?

A5: For reliable quantification, this compound should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. The presence of unlabeled desipramine as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High Variability in this compound Signal Inconsistent sample preparation or extraction.Ensure consistent and precise pipetting of the internal standard and extraction solvents. Use of automated liquid handlers can improve reproducibility.
Matrix effects varying between samples.Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.
Instability of this compound in the sample matrix or processing solvents.Perform stability experiments to assess the stability of this compound under the conditions of the assay.
Poor Peak Shape for this compound Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient profile, and column temperature to achieve a sharp, symmetrical peak.
Column degradation.Replace the analytical column.
Analyte (Desipramine) Recovery Issues Inappropriate concentration of the internal standard.The concentration of the internal standard should ideally be in the mid-range of the calibration curve for the analyte. An excessively high or low concentration can lead to inaccurate quantification.
Different extraction efficiencies between desipramine and this compound.While unlikely due to their structural similarity, ensure the extraction method is robust and provides consistent recovery for both the analyte and the internal standard across the concentration range.
Retention Time Shift Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts (isotopic effect).This is generally a minor issue. Ensure the integration parameters for both peaks are set correctly. If the separation is significant, it may indicate a need to adjust chromatographic conditions.
Contribution to Analyte Signal The this compound standard may contain a small amount of unlabeled desipramine.Analyze a blank sample spiked only with the this compound working solution. The response of the analyte in this sample should be less than 20% of the response at the LLOQ. If it is higher, a purer standard may be required.

Data Presentation

Table 1: Illustrative Data on the Effect of this compound Concentration on Assay Performance

The following data is for illustrative purposes and is based on best practices for internal standard optimization. Actual results may vary based on the specific matrix, instrumentation, and method conditions.

This compound Concentration (ng/mL)Analyte Concentration (ng/mL)Precision (%CV) at LLOQ (1 ng/mL)Accuracy (%) at LLOQ (1 ng/mL)Precision (%CV) at ULOQ (500 ng/mL)Accuracy (%) at ULOQ (500 ng/mL)
101 - 50018.5118.28.9109.5
501 - 5008.2104.54.198.7
100 1 - 500 4.5 99.8 2.3 101.2
2501 - 5006.895.33.596.4
5001 - 50012.391.76.292.1
Table 2: Typical LC-MS/MS Method Validation Parameters for Desipramine with Optimized this compound
ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
LLOQS/N > 100.25 - 5.0 ng/mL[2]
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)1.7% - 5.8%[3]
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)2.0% - 8.4%[3]
Accuracy (% bias)Within ±15% (±20% at LLOQ)87.9% - 106.4%[3]
RecoveryConsistent and reproducible87.0% - 99.5%[3]
Matrix EffectIS-normalized factor within acceptable limitsWithin acceptable range

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 50 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of the this compound working solution (e.g., at 100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute desipramine, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desipramine: Q1 (m/z) -> Q3 (m/z)

      • This compound: Q1 (m/z) -> Q3 (m/z)

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Sample (Plasma/Serum) Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification of Desipramine Data_Processing->Quantification

Caption: A typical experimental workflow for the bioanalysis of desipramine using this compound.

Troubleshooting_Logic Start High Variability in IS Signal? Check_Prep Review Sample Preparation Protocol Start->Check_Prep Yes Acceptable Acceptable Variability Start->Acceptable No Optimize_Cleanup Optimize Sample Cleanup Check_Prep->Optimize_Cleanup Check_Stability Assess IS Stability Optimize_Cleanup->Check_Stability Unacceptable Unacceptable Variability Check_Stability->Unacceptable

Caption: A simplified troubleshooting flowchart for addressing high internal standard signal variability.

References

Technical Support Center: Analysis of Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of in-source fragmentation of Desipramine-d4 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can lead to a decreased signal intensity of the precursor ion ([M+H]+) and an increased signal of fragment ions, which can complicate quantification and lead to inaccurate results. For this compound, which is often used as an internal standard, its accurate measurement is critical for the reliable quantification of the target analyte, Desipramine.

Q2: What are the primary causes of in-source fragmentation of this compound?

The primary causes of in-source fragmentation in electrospray ionization (ESI) mass spectrometry are excessive energy being applied to the analyte ions in the ion source. The main contributing factors are:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to the sampling cone to help desolvate ions and transmit them into the mass analyzer. However, if set too high, it can induce fragmentation.[1][2][3]

  • High Source Temperature: Elevated temperatures in the ion source, used to aid in desolvation, can provide enough thermal energy to cause the breakdown of thermally labile molecules like Desipramine.[2][4]

  • Mobile Phase Composition: While less common, certain mobile phase additives or a high percentage of organic solvent can sometimes contribute to less stable ionization and promote fragmentation.

Q3: What are the common fragment ions of Desipramine?

Understanding the fragmentation pattern of Desipramine is key to identifying if in-source fragmentation is occurring. A common fragment ion observed for Desipramine (protonated molecule [M+H]+ at m/z 267.3) is at m/z 72.2.[5] For this compound, the protonated molecule ([M+H]+) is at m/z 271.3, and a corresponding fragment ion would be expected. Another significant fragment for the non-deuterated form is observed at m/z 208.[6]

Troubleshooting Guide: Preventing In-Source Fragmentation of this compound

This guide provides a systematic approach to diagnose and mitigate in-source fragmentation of this compound.

Step 1: Initial Assessment - Are you observing in-source fragmentation?
  • Monitor Ion Ratios: Infuse a standard solution of this compound and monitor the ion signals for the protonated molecule ([M+H]+ at m/z 271.3) and its potential fragment ions.

  • Compare to a Reference: If available, compare the observed spectrum to a reference spectrum acquired under "soft" ionization conditions. A significantly higher abundance of fragment ions in your spectrum is indicative of in-source fragmentation.

Step 2: Optimization of Mass Spectrometer Source Parameters

The following parameters should be optimized systematically to minimize fragmentation. It is recommended to adjust one parameter at a time to observe its effect.

  • Cone Voltage (Declustering Potential/Fragmentor Voltage):

    • Action: Gradually decrease the cone voltage in increments of 5-10 V.

    • Observation: Monitor the intensity of the [M+H]+ ion and the fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment ion signal.

  • Source Temperature:

    • Action: Reduce the source temperature in increments of 10-20 °C.

    • Observation: Observe the impact on the precursor and fragment ion intensities. Be mindful that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.

Step 3: Evaluation of Liquid Chromatography Conditions

If optimizing source parameters is insufficient, consider the following adjustments to your LC method:

  • Mobile Phase Composition:

    • Action: While 0.1% formic acid in water and acetonitrile is a common mobile phase for Desipramine analysis, consider evaluating different additives. For instance, ammonium formate can sometimes provide a softer ionization environment.[7]

    • Observation: Monitor for changes in peak shape, retention time, and the degree of fragmentation.

Experimental Protocols

Example LC-MS/MS Method for Desipramine Analysis

This protocol provides a starting point for the analysis of Desipramine and can be adapted for this compound.

  • Liquid Chromatography:

    • Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[5]

    • Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid[5]

    • Flow Rate: 0.7 mL/min[8]

    • Column Temperature: 50°C[8]

  • Mass Spectrometry:

    • Source: Electrospray Ionization (ESI), Positive Ion Mode[5]

    • Ions Monitored:

      • Desipramine: 267.3 → 72.2 m/z[5]

      • This compound: 271.3 → 72.2 m/z[5]

    • Source Parameters (Starting Points):

      • Capillary Voltage: 3.0 - 4.0 kV[7][8]

      • Cone Voltage: 30 V (This is a key parameter to optimize for fragmentation)[7]

      • Source Temperature: 120 °C[7]

      • Desolvation Temperature: 300 - 350 °C[7][8]

      • Nebulizer Pressure: 50 psi[8]

Data Presentation

Table 1: Recommended Starting MS Parameters to Minimize In-Source Fragmentation
ParameterRecommended Starting ValueRange for OptimizationRationale
Cone Voltage (V) 3010 - 40Lower values reduce ion acceleration and subsequent fragmentation.[1][3]
Source Temperature (°C) 120100 - 150Lower temperatures minimize thermal degradation of the analyte.[2]
Capillary Voltage (kV) 3.53.0 - 4.5Optimize for stable spray and maximum ion signal.
Desolvation Gas Flow (L/hr) 600500 - 800Ensure efficient solvent evaporation without being excessively harsh.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

TroubleshootingWorkflow Start High In-Source Fragmentation Observed Step1 Reduce Cone Voltage (e.g., in 5V decrements) Start->Step1 Step2 Reduce Source Temperature (e.g., in 10°C decrements) Step1->Step2 If fragmentation persists End_Success Fragmentation Minimized Step1->End_Success If successful Step3 Evaluate Mobile Phase (e.g., different additives) Step2->Step3 If fragmentation persists Step2->End_Success If successful Step3->End_Success If successful End_Fail Consult Instrument Specialist Step3->End_Fail If issue remains

Caption: A logical workflow for troubleshooting and mitigating in-source fragmentation.

Relationship of MS Source Parameters to In-Source Fragmentation

FragmentationFactors cluster_parameters Adjustable MS Parameters cluster_effects Impact on Analyte ConeVoltage Cone Voltage IonEnergy Ion Internal Energy ConeVoltage->IonEnergy Increases SourceTemp Source Temperature SourceTemp->IonEnergy Increases MobilePhase Mobile Phase MobilePhase->IonEnergy Can Influence Fragmentation In-Source Fragmentation IonEnergy->Fragmentation Leads to

Caption: Key mass spectrometer parameters influencing in-source fragmentation.

References

Technical Support Center: Troubleshooting Poor Peak Shape with Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common chromatographic issues encountered with Desipramine-d4. The following question-and-answer format directly addresses specific problems to aid in the rapid resolution of experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for this compound and how can I resolve them?

Poor peak shape for this compound, a deuterated internal standard of the basic tricyclic antidepressant Desipramine, is a frequent issue in reversed-phase HPLC analysis. The primary cause is often secondary interactions between the basic analyte and the stationary phase. Peak tailing is the most common manifestation.

Key Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns (like C18) can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3][4]

    • Solution: Lower the mobile phase pH to around 2-3. This protonates the silanol groups, minimizing their interaction with the protonated this compound.[1] Using a mobile phase buffer (e.g., ammonium formate with formic acid) is crucial for maintaining a stable, low pH.[3]

  • Inappropriate Mobile Phase Composition: An unsuitable mobile phase can lead to poor peak shape.

    • Solution: Optimize the mobile phase. A common mobile phase for Desipramine analysis consists of acetonitrile or methanol mixed with a buffered aqueous solution at a low pH.[5] For basic compounds, adding a competitive base like triethylamine (TEA) to the mobile phase can also help by masking the silanol groups.[2]

  • Column Choice and Condition: Not all C18 columns are the same. The type of silica, end-capping, and overall column quality can significantly impact peak shape.

    • Solution: Employ a high-quality, end-capped C18 column. For persistent issues, consider columns with alternative stationary phases, such as those with polar-embedded groups or a charged surface, which are designed to reduce silanol interactions.[1] Also, ensure the column is not old or contaminated, which can be addressed by flushing with a strong solvent or replacement.[1]

  • Sample Overload: Injecting too much analyte can saturate the column, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or broadening.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum.[1]

Troubleshooting Guide: A Systematic Approach

A systematic approach is crucial for efficiently identifying and resolving the root cause of poor peak shape. The following table summarizes a step-by-step troubleshooting process.

Step Problem Observed Potential Cause Recommended Action Expected Outcome
1 All peaks in the chromatogram are tailing or broad.Extra-column dead volume or column contamination.Check and tighten all fittings. Use shorter, narrower ID tubing. If the problem persists, flush the column with a strong solvent.Improved peak shape for all analytes.
2 Only the this compound peak (and other basic analytes) is tailing.Secondary interactions with silanol groups.Lower the mobile phase pH to 2.5-3.0 using a buffer (e.g., 0.1% formic acid).Significant reduction in peak tailing for basic compounds.
3 Peak tailing persists at low pH.Insufficient buffering or strong silanol activity.Increase the buffer concentration (e.g., 10-20 mM ammonium formate). Consider adding a silanol-masking agent like triethylamine (0.1%).Further improvement in peak symmetry.
4 Peak fronting is observed.Sample overload or sample solvent stronger than the mobile phase.Reduce the injection volume by 50%. Prepare the sample in the mobile phase.Symmetrical peak shape.
5 No improvement after the above steps.Inappropriate column chemistry or column degradation.Switch to a new, end-capped C18 column or a column specifically designed for basic compounds (e.g., polar-embedded).Symmetrical and sharp peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound
  • Initial Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B and gradually increase.

  • pH Adjustment:

    • If peak tailing is observed, ensure the final pH of the aqueous component (Solvent A) is between 2.5 and 3.5.

  • Buffer Addition:

    • Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid. Use this as Solvent A.

  • Organic Modifier Evaluation:

    • If using acetonitrile, try substituting it with methanol, as it can sometimes offer different selectivity and improved peak shape.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape with this compound.

Troubleshooting_Workflow Start Observe Poor Peak Shape (Tailing/Fronting) Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks System_Issues Investigate System Issues: - Extra-column volume - Column contamination - Leaks Check_All_Peaks->System_Issues Yes Silanol_Interaction Suspect Silanol Interactions Check_All_Peaks->Silanol_Interaction No Yes_All_Peaks Yes No_Only_Basic No, primarily this compound Flush_Column Flush or Replace Column System_Issues->Flush_Column Optimize_Tubing Optimize Tubing and Connections System_Issues->Optimize_Tubing Check_Improvement1 Peak Shape Improved? Flush_Column->Check_Improvement1 Optimize_Tubing->Check_Improvement1 Adjust_pH Lower Mobile Phase pH (2.5-3.5) with Buffer Silanol_Interaction->Adjust_pH Adjust_pH->Check_Improvement1 Sample_Issues Investigate Sample Issues: - Overload - Solvent Mismatch Check_Improvement1->Sample_Issues No End Problem Resolved Check_Improvement1->End Yes Yes_Improved1 Yes No_Not_Improved1 No Reduce_Injection Reduce Injection Volume/ Dilute Sample Sample_Issues->Reduce_Injection Match_Solvent Match Sample Solvent to Mobile Phase Sample_Issues->Match_Solvent Check_Improvement2 Peak Shape Improved? Reduce_Injection->Check_Improvement2 Match_Solvent->Check_Improvement2 Column_Chemistry Evaluate Column Chemistry Check_Improvement2->Column_Chemistry No Check_Improvement2->End Yes Yes_Improved2 Yes No_Not_Improved2 No New_Column Use New End-Capped or Specialty Column Column_Chemistry->New_Column New_Column->End

A logical workflow for troubleshooting poor peak shape.

References

Overcoming ion suppression in electrospray ionization with Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

lectrospray Ionization with Desipramine-d4

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in electrospray ionization (ESI) mass spectrometry (MS) when using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and why is it a concern?

A1: Ion suppression is a phenomenon in which the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] In electrospray ionization, these interfering molecules compete with the analyte of interest for access to the droplet surface and for charge, which can lead to a decreased signal intensity for the analyte.[1] This can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte's concentration or even false-negative results.

Q2: How does using this compound as an internal standard help overcome ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because a SIL-IS is chemically almost identical to the analyte (Desipramine), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1] By normalizing the signal of the analyte to the signal of the internal standard, variations introduced during sample preparation, injection, and the ionization process can be effectively compensated for. This leads to more accurate and reliable quantification.[1][2]

Q3: Can this compound itself cause ion suppression?

A3: While this compound is used to correct for ion suppression, introducing it at an excessively high concentration can contribute to the competition for ionization and suppress the signal of the native analyte.[1] It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.

Q4: Are there potential issues with using a deuterated internal standard like this compound?

A4: While highly effective, deuterated internal standards can sometimes present challenges. In some liquid chromatography separations, the deuterated standard may have a slightly different retention time than the analyte. If this shift is significant, the analyte and the internal standard may not experience the same matrix effects, which can compromise the accuracy of the results.[3] Additionally, in rare cases, the deuterium atoms can exchange with hydrogen atoms from the surrounding solvent, which would alter the mass of the internal standard and affect quantification.[3]

Q5: What are the key steps to validate a method using this compound to ensure it effectively compensates for ion suppression?

A5: Method validation should follow established guidelines (e.g., from the FDA). Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).

  • Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: Evaluating the influence of the sample matrix on the ionization of the analyte and internal standard. This is often done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Stability: Assessing the stability of the analyte and internal standard under various conditions (e.g., freeze-thaw cycles, short-term storage).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor signal intensity for both Desipramine and this compound General ion suppression from the matrix.Optimize sample preparation to remove interfering components (e.g., use solid-phase extraction instead of protein precipitation).[5] Dilute the sample to reduce the concentration of matrix components.[6]
Inefficient ionization.Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature). Optimize the mobile phase composition (e.g., pH, organic content) to promote ionization.
Variable internal standard (this compound) response Inconsistent sample preparation.Ensure precise and consistent addition of the internal standard to all samples and standards. Automate liquid handling steps if possible.
Instability of the internal standard.Check the stability of this compound in the stock solution and in processed samples. Prepare fresh solutions if necessary.
Chromatographic peak for this compound is broad or splitting Poor chromatography.Optimize the HPLC method (e.g., gradient profile, flow rate). Ensure the column is not overloaded or degraded.
Contamination in the LC-MS system.Clean the ion source and check for blockages in the system.
Inaccurate quantification despite using an internal standard The internal standard is not co-eluting perfectly with the analyte, leading to differential matrix effects.Adjust the chromatographic conditions to achieve better co-elution.
The concentration of the internal standard is too high, causing suppression of the analyte signal.Optimize the concentration of this compound.
Non-linear response at high concentrations.Ensure that the concentrations of the calibration standards and samples are within the linear range of the assay. Dilute samples with high concentrations.

Quantitative Data Summary

The following tables summarize validation data from various LC-MS/MS methods that have successfully used a deuterated internal standard for the quantification of Desipramine, demonstrating the effectiveness of this approach in complex biological matrices.

Table 1: LC-MS/MS Method Parameters for Desipramine Analysis using a Deuterated Internal Standard

Parameter Method 1 Method 2 Method 3
Internal Standard This compoundDesipramine-d3This compound
Matrix Human PlasmaWhole BloodMouse Serum
Sample Preparation Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
LC Column Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µmKinetex Biphenyl 50 x 3.0 mmNot Specified
Mobile Phase 80:20 ACN:10 mM HCOONH4, pH 2.5 w/HCOOHGradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrileNot Specified
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Desipramine) 267.3 → 72.2 m/zNot SpecifiedNot Specified
MRM Transition (IS) 271.3 → 72.2 m/zNot SpecifiedNot Specified
Reference [7][3]

Table 2: Method Validation Data for Desipramine Quantification

Parameter Method 1 Method 2 Method 3
Linearity Range (ng/mL) 0.25 - 5002.5 - 9005.0 - 250
LOQ (ng/mL) 0.252.55.0
Intra-day Precision (%CV) < 15%< 20%3.1 - 5.8%
Inter-day Precision (%CV) < 15%< 20%2.0 - 8.4%
Accuracy (%) 85 - 115%Not Specified95.5 - 104.9%
Absolute Recovery (%) Not SpecifiedNot Specified87.0 - 99.5%
Reference [2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Desipramine Analysis in Human Plasma

This protocol is based on the methodology described by Celerion.[7]

  • Sample Preparation:

    • To 50 µL of human plasma sample, add 25 µL of the this compound internal standard working solution.

    • Add a basic buffer to all samples and vortex to mix.

    • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

    • Vortex the samples, then centrifuge to separate the layers.

    • Transfer the organic supernatant to a clean 96-well plate.

    • Evaporate the samples to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 90% acetonitrile in water.

  • LC-MS/MS Analysis:

    • LC Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm

    • Mobile Phase: 80:20 acetonitrile:10 mM ammonium formate, pH 2.5 with formic acid

    • Flow Rate: Not specified

    • Injection Volume: Not specified

    • Mass Spectrometer: API 4000

    • Ion Source: ESI in positive ion mode

    • MRM Transitions:

      • Desipramine: 267.3 → 72.2 m/z

      • This compound: 271.3 → 72.2 m/z

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_buffer Add Basic Buffer add_is->add_buffer lle Liquid-Liquid Extraction (MTBE) add_buffer->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation HPLC Separation reconstitute->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Mass Spectrometry (MRM) esi->ms_detection data_processing Data Processing ms_detection->data_processing peak_ratio Calculate Peak Area Ratio (Desipramine / this compound) data_processing->peak_ratio calibration_curve Compare to Calibration Curve peak_ratio->calibration_curve concentration Determine Desipramine Concentration calibration_curve->concentration

Caption: Workflow for Desipramine quantification using this compound.

ion_suppression_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal_suppressed Analyte Signal (Suppressed) inaccurate_result Inaccurate Result (Underestimation) analyte_signal_suppressed->inaccurate_result ratio Ratio Calculation (Analyte / IS) analyte_signal_suppressed->ratio matrix_effect Matrix Effect (Ion Suppression) matrix_effect->analyte_signal_suppressed reduces is_signal_suppressed This compound Signal (Suppressed) is_signal_suppressed->ratio matrix_effect_is Matrix Effect (Ion Suppression) matrix_effect_is->is_signal_suppressed reduces accurate_result Accurate Result ratio->accurate_result compensates for suppression

Caption: How this compound compensates for ion suppression.

References

Technical Support Center: Minimizing Desipramine-d4 Carryover in HPLC Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the carryover of Desipramine-d4 in your HPLC systems, ensuring data accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and why is it a concern for this compound analysis?

A1: HPLC carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection with a high concentration of the analyte.[1] This phenomenon occurs when residual sample from a previous injection contaminates the subsequent run, leading to inaccurate results, false positives, and poor reproducibility.[2] For a deuterated internal standard like this compound, carryover can significantly impact the accuracy of quantitative analyses in pharmacokinetic and metabolic research by artificially inflating the internal standard signal in subsequent samples.[3]

Q2: What are the common causes of this compound carryover in an HPLC system?

A2: Carryover of basic compounds like Desipramine can stem from several sources within the HPLC system. The most common causes include:

  • Autosampler Contamination: Residual this compound adhering to the needle, syringe, injection port, or valve seals is a primary cause. Worn rotor seals in the injection valve can develop scratches or grooves where the sample can be retained.[4][5]

  • Column-Related Issues: Adsorption of the analyte onto the column's stationary phase, particularly at the head of the column, or onto contaminated frits can lead to carryover.[6][7] Overloading the column with a high concentration sample can also cause the column to "bleed" the analyte in subsequent runs.[7][8]

  • Flow Path Contamination: Poorly seated tubing connections can create dead volumes where the sample can be trapped and slowly released.

  • Sample Vials and Septa: Adsorption of this compound onto the surface of glass vials or leaching of contaminants from vial septa can contribute to carryover.[2]

Q3: How can I identify the source of the carryover in my HPLC system?

A3: A systematic approach is crucial to pinpointing the source of carryover. Here is a logical workflow to follow:

  • Confirm Carryover: Inject a high-concentration this compound standard followed by one or more blank injections. If a peak corresponding to this compound appears in the blank(s), carryover is present.[1]

  • Rule out Blank Contamination: Prepare a fresh blank solvent and inject it. If the peak persists and its area increases with a larger injection volume, the blank itself is likely contaminated.[1]

  • Isolate the Injector from the Column: Replace the column with a zero-dead-volume union and repeat the injection sequence (high standard followed by a blank). If carryover is still observed, the issue lies within the autosampler or other pre-column components.[1] If the carryover disappears, the column is the likely source.[1][9]

Troubleshooting Guides

Issue 1: Persistent Carryover After Blank Injections

This is a classic sign of carryover, where the peak size diminishes with consecutive blank injections.[1]

Troubleshooting Steps:

  • Optimize Autosampler Wash Routine: The autosampler is a frequent culprit. A robust wash protocol is essential.

    • Use a Stronger Wash Solvent: The wash solvent should be stronger than the mobile phase to effectively remove adsorbed this compound. A wash solution containing a higher percentage of organic solvent, or a different solvent altogether like isopropanol, can be more effective.[1] For basic compounds like Desipramine, adding a small amount of acid (e.g., 0.1-1% formic acid) to the wash solvent can improve cleaning efficiency.[1]

    • Employ a Dual-Solvent Wash: Use a sequence of a strong organic solvent followed by a solvent with a different polarity (e.g., acidified water) to remove a wider range of contaminants.[2]

    • Increase Wash Volume and Cycles: For "sticky" compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[2]

  • Inspect and Maintain the Injector:

    • Replace Worn Seals: The rotor seal in the injection valve is a consumable part that wears over time. Replace it regularly as part of your preventative maintenance schedule.[4][5]

    • Check for Leaks: Ensure all fittings around the injector are tight and leak-free.[10]

Experimental Protocol: Optimizing Autosampler Wash Method

  • Objective: To determine the most effective wash solvent and volume for minimizing this compound carryover.

  • Materials:

    • High-concentration this compound standard.

    • Blank solvent (e.g., mobile phase starting conditions).

    • Various wash solvents to test (see table below).

  • Procedure:

    • Inject the high-concentration this compound standard.

    • Perform a blank injection using the current wash method and record the carryover peak area.

    • Modify the wash method according to the table below (one variable at a time).

    • For each new wash method, repeat the sequence of a high-concentration standard injection followed by a blank injection.

    • Compare the carryover peak area for each wash method to determine the most effective one.

Data Presentation: Comparison of Wash Solvent Effectiveness

Wash MethodWash Solvent CompositionWash Volume (µL)Number of WashesResulting Carryover (% of Standard)
Method A (Initial)50:50 Acetonitrile:Water20011.5%
Method B90:10 Acetonitrile:Water50020.5%
Method C90:10 Acetonitrile:Water + 0.5% Formic Acid50020.1%
Method D100% Isopropanol50020.3%

Note: The data presented in this table is illustrative and will vary depending on the specific HPLC system and conditions.

Issue 2: Carryover Disappears When the Column is Removed

This indicates that the column is the primary source of the carryover.

Troubleshooting Steps:

  • Implement a Column Washing Procedure: After each analytical batch, flush the column with a strong solvent to remove strongly retained compounds.[2][7] For reversed-phase columns, this typically involves flushing with 100% of the strong organic solvent (e.g., acetonitrile or methanol) for an extended period.[10]

  • Consider a Dedicated "Guard" or "Dummy" Column: For particularly problematic analyses, a short, inexpensive column can be used as a guard column to trap strongly retained compounds before they reach the analytical column.[10]

  • Evaluate Column Loading: Injecting a sample that is too concentrated can overload the column.[8] Perform a loading study to determine the maximum sample concentration your column can handle without significant carryover.[7]

  • Try a Different Column Chemistry: If carryover persists, the interaction between this compound and the stationary phase may be too strong. Consider a column with a different stationary phase or one that is specifically designed for low carryover of basic compounds.

Experimental Protocol: Column Flushing Study

  • Objective: To evaluate the effectiveness of a post-sequence column flush on this compound carryover.

  • Procedure:

    • Run a sequence of samples including a high-concentration this compound standard.

    • At the end of the sequence, inject a blank to establish the baseline carryover.

    • Implement a column flushing method: Flush the column with 100% acetonitrile at a low flow rate for 30-60 minutes.

    • Re-equilibrate the column with the initial mobile phase conditions.

    • Inject another blank and measure the carryover.

    • Compare the carryover before and after the column flush.

Visual Troubleshooting Guides

Diagram 1: Logical Flow for Troubleshooting Carryover

Carryover_Troubleshooting start Observe Peak in Blank Injection is_blank_contaminated Is the Blank Solvent Contaminated? start->is_blank_contaminated prepare_fresh_blank Prepare Fresh Blank & Re-inject is_blank_contaminated->prepare_fresh_blank Yes blank_ok Carryover Confirmed is_blank_contaminated->blank_ok No prepare_fresh_blank->is_blank_contaminated isolate_injector Isolate Injector (Remove Column) blank_ok->isolate_injector carryover_persists Carryover Persists? isolate_injector->carryover_persists injector_issue Source is Injector/Pre-Column carryover_persists->injector_issue Yes column_issue Source is Column carryover_persists->column_issue No optimize_wash Optimize Autosampler Wash (Solvent, Volume, Cycles) injector_issue->optimize_wash check_seals Inspect/Replace Injector Seals injector_issue->check_seals flush_column Implement Column Flushing Protocol column_issue->flush_column check_loading Evaluate Column Loading column_issue->check_loading

Caption: A step-by-step decision tree for identifying the source of HPLC carryover.

Diagram 2: Experimental Workflow for Optimizing Autosampler Wash

Wash_Optimization_Workflow start Start: Establish Baseline Carryover inject_high_std 1. Inject High-Conc. D4-Desipramine Std. start->inject_high_std inject_blank_initial 2. Inject Blank with Current Wash Method inject_high_std->inject_blank_initial record_initial_carryover 3. Record Initial Carryover Peak Area inject_blank_initial->record_initial_carryover modify_wash 4. Modify ONE Wash Parameter (e.g., Solvent, Volume) record_initial_carryover->modify_wash inject_high_std_new 5. Inject High-Conc. D4-Desipramine Std. modify_wash->inject_high_std_new New Method inject_blank_new 6. Inject Blank with New Wash Method inject_high_std_new->inject_blank_new record_new_carryover 7. Record New Carryover Peak Area inject_blank_new->record_new_carryover compare 8. Compare Carryover with Baseline record_new_carryover->compare is_carryover_reduced Sufficiently Reduced? compare->is_carryover_reduced is_carryover_reduced->modify_wash No, Iterate end End: Implement Optimized Method is_carryover_reduced->end Yes

Caption: Workflow for systematically testing and optimizing autosampler wash parameters.

References

Impact of mobile phase composition on Desipramine-d4 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of Desipramine-d4 in reversed-phase liquid chromatography.

Troubleshooting Guide

This guide addresses common issues related to this compound retention time variability.

Question: My this compound retention time is shifting. What are the potential causes and how can I fix it?

Answer:

Retention time (RT) shifts for this compound can be categorized into two main types: gradual drift over a series of injections or abrupt, significant changes. The mobile phase is a frequent source of these issues. Follow this systematic troubleshooting guide to identify and resolve the problem.

Initial Checks
  • System Suitability: Ensure your HPLC/UPLC system passes its system suitability tests. Check for stable pressure, pump performance, and detector stability.

  • Column Health: Verify the age and performance of your column. A contaminated or degraded column can lead to RT shifts. If in doubt, test with a new column of the same type.

Mobile Phase Troubleshooting

The composition of your mobile phase is critical for consistent retention of this compound, which is a basic compound.

Scenario 1: Gradual Retention Time Drift (Usually Decreasing RT)

  • Cause: Evaporation of the organic solvent from the mobile phase reservoir. Acetonitrile is more volatile than water, leading to a gradual increase in the aqueous component of the mobile phase and thus a decrease in retention time for reversed-phase chromatography.

  • Solution:

    • Keep mobile phase reservoirs tightly sealed.

    • Prepare fresh mobile phase daily.

    • Avoid topping off old mobile phase with new.

  • Cause: Change in mobile phase pH. For basic compounds like this compound, a slight increase in pH can lead to decreased retention. This can happen if the buffer capacity is insufficient or if the mobile phase absorbs atmospheric CO2.

  • Solution:

    • Use a buffer concentration sufficient to maintain a stable pH (e.g., 10-20 mM).

    • Prepare buffered mobile phases fresh and check the pH before use.

Scenario 2: Abrupt or Significant Retention Time Shifts

  • Cause: Incorrect mobile phase preparation. An error in measuring the organic solvent, aqueous buffer, or additives will directly impact the elution strength and retention time.

  • Solution:

    • Carefully prepare the mobile phase according to the validated method.

    • Use calibrated graduated cylinders or volumetric flasks.

    • Ensure all components are fully dissolved and the mobile phase is homogenous before use.

  • Cause: Incorrect mobile phase selected on the instrument.

  • Solution:

    • Verify that the correct mobile phase lines are connected to the correct solvent channels on your instrument.

    • Double-check the gradient or isocratic method parameters to ensure the correct mobile phase composition is programmed.

Scenario 3: Poor Peak Shape Along with RT Shifts

  • Cause: Mobile phase pH is too close to the pKa of Desipramine. This can result in inconsistent ionization and lead to peak splitting or broadening, as well as retention time instability.

  • Solution:

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Desipramine. For basic compounds, a lower pH (e.g., 2.5-4) is often used to ensure consistent protonation and good peak shape.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting this compound retention time shifts.

G start Retention Time Shift Observed for this compound check_system System Suitability & Column Health Check start->check_system system_ok System & Column are OK? check_system->system_ok fix_system Troubleshoot HPLC System / Replace Column system_ok->fix_system No check_mobile_phase Investigate Mobile Phase system_ok->check_mobile_phase Yes fix_system->start gradual_shift Gradual Drift or Abrupt Shift? check_mobile_phase->gradual_shift gradual Gradual Drift gradual_shift->gradual Gradual abrupt Abrupt Shift gradual_shift->abrupt Abrupt check_evaporation Check for Organic Solvent Evaporation gradual->check_evaporation check_ph_drift Check for pH Drift gradual->check_ph_drift check_prep Verify Mobile Phase Preparation abrupt->check_prep check_selection Verify Correct Mobile Phase is Selected on Instrument abrupt->check_selection solution_evaporation Seal Reservoirs / Prepare Fresh Mobile Phase check_evaporation->solution_evaporation solution_ph Use Adequate Buffer / Prepare Fresh check_ph_drift->solution_ph solution_prep Reprepare Mobile Phase Carefully check_prep->solution_prep solution_selection Correct Instrument Method/Setup check_selection->solution_selection end Problem Resolved solution_evaporation->end solution_ph->end solution_prep->end solution_selection->end

Troubleshooting workflow for this compound retention time shifts.

Frequently Asked Questions (FAQs)

Q1: How does the percentage of acetonitrile in the mobile phase affect this compound retention time?

A1: In reversed-phase chromatography, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase decreases the retention time of this compound. This is because this compound is more soluble in the organic component of the mobile phase, which reduces its interaction with the nonpolar stationary phase and allows it to elute faster. Conversely, decreasing the acetonitrile percentage will increase the retention time.[1][2]

Q2: What is the role of pH in the mobile phase for this compound analysis?

A2: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like this compound. Desipramine is a basic compound, and its degree of ionization is controlled by the mobile phase pH. At a low pH (e.g., 2.5-4), this compound will be consistently protonated (ionized). This can lead to stable retention times and improved peak shapes by minimizing secondary interactions with the stationary phase. If the mobile phase pH is close to the pKa of Desipramine, both ionized and neutral forms can exist, leading to peak broadening or splitting and unstable retention times.

Q3: Why is a buffer used in the mobile phase?

A3: A buffer, such as ammonium formate or phosphate, is used in the mobile phase to maintain a constant and controlled pH. This is essential for reproducible retention times and peak shapes for ionizable analytes like this compound. Without a buffer, the mobile phase pH can be susceptible to minor variations, leading to inconsistent analytical results.

Q4: Will this compound have the exact same retention time as non-deuterated Desipramine?

A4: Not necessarily. While the retention times will be very close, deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC. This is known as the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and reduced interaction with the stationary phase. This effect is usually small but can be observable with high-resolution chromatography systems.

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

A5: Yes, methanol can be used as an alternative organic modifier. However, it will likely result in different retention times and selectivity compared to acetonitrile. Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography, meaning that you may need a higher percentage of methanol to achieve a similar retention time as with acetonitrile. If you switch from acetonitrile to methanol, you will need to re-validate your method.

Data Presentation

The following tables summarize the impact of mobile phase composition on the retention time of Desipramine based on published analytical methods. Note that this compound is expected to have a slightly shorter retention time under the same conditions.

Table 1: Effect of Organic Solvent Composition on Desipramine Retention Time

ColumnMobile Phase (Aqueous:Organic)Organic SolventRetention Time (min)
Luna C18 (250 x 4.6 mm, 5 µm)Water : Acetonitrile (30:70)Acetonitrile15.5
BioBasic SCX (50 x 3.0 mm, 5 µm)10 mM HCOONH4, pH 2.5 : Acetonitrile (20:80)Acetonitrile0.9

Table 2: Example Gradient Elution Profile for Desipramine

This table shows a gradient method used for the analysis of multiple antidepressants, including Desipramine.

Time (min)% Mobile Phase A (0.1% Formic Acid in 20 mM Ammonium Formate)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.08020
5.04060
6.01090
7.01090

Under these conditions on an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm), Desipramine was reported to elute at 2.84 minutes.[3]

Experimental Protocols

Method 1: Isocratic HPLC-MS/MS Analysis of Desipramine and this compound

This method is suitable for the high-throughput analysis of Desipramine, using this compound as an internal standard.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.

  • Mobile Phase: 80:20 Acetonitrile : 10 mM Ammonium Formate (pH adjusted to 2.5 with Formic Acid).

  • Flow Rate: As appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Run Time: 2.5 minutes.

  • Expected Retention Time for Desipramine: Approximately 0.9 minutes.

  • Mass Spectrometer Detection (Positive Ion Mode):

    • Desipramine: 267.3 → 72.2 m/z

    • d4-Desipramine: 271.3 → 72.2 m/z

Method 2: Gradient UPLC-Q-TOF MS Analysis of Desipramine

This method provides high-resolution separation and is suitable for complex matrices.

  • Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in 20 mM Ammonium Formate buffer.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 45 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient Program:

    • 0-5 min: 20-60% B

    • 5-6 min: 60-90% B

    • 6-7 min: 90% B

  • Expected Retention Time for Desipramine: 2.84 minutes.[3]

Experimental Workflow Diagram

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (e.g., Protein Precipitation) inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) separation Chromatographic Separation on Column prep_mobile_phase->separation inject->separation detection MS/MS or Q-TOF Detection separation->detection integrate Integrate Chromatographic Peaks detection->integrate quantify Quantify this compound Concentration integrate->quantify

General experimental workflow for this compound analysis.

References

Desipramine-d4 storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Desipramine-d4 to prevent degradation and ensure the integrity of your research results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Recommendations vary slightly between suppliers, but the general consensus is to store it in a tightly sealed container, protected from light and moisture. For long-term storage, colder temperatures are preferred.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of impurities or degradation products and to quantify the active pharmaceutical ingredient (API). A significant decrease in the API percentage from the certificate of analysis indicates degradation.

Q3: What are the common degradation pathways for Desipramine?

A3: Desipramine, and by extension this compound, is susceptible to degradation through several pathways. It is known to be unstable with prolonged exposure to light, heat, and air[1]. Forced degradation studies have shown that Desipramine is particularly sensitive to oxidative conditions[2]. Other potential degradation pathways include isomerization, hydroxylation, and ring opening[3]. Under fire conditions, it can decompose to produce hazardous products like carbon oxides, nitrogen oxides, and toxic chlorides[4].

Troubleshooting Guide

If you suspect that your this compound has degraded, follow this troubleshooting guide to assess its quality.

Visual Inspection

While not definitive, a visual check can be the first step.

  • Appearance: Check for any change in color or consistency from the product's original description on the certificate of analysis.

  • Solubility: Test the solubility in a recommended solvent. Any unexpected insolubility or precipitation could be a sign of degradation.

Analytical Assessment

A quantitative analysis is necessary for a definitive assessment of stability.

  • Purity Check: Re-run a purity analysis using a validated stability-indicating method, such as the HPLC protocol detailed below.

  • Comparison: Compare the results with the original certificate of analysis. A significant decrease in the purity of this compound or the appearance of new peaks could indicate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationSource
Temperature
Short-term (days to weeks)Room Temperature (15-30 °C)[5][6]
Long-term (months to years)Refrigerated (2-8 °C) or Frozen (-20 °C)[4][7][8]
In Solvent-20 °C (1 month) or -80 °C (6 months)[9]
Light Protect from light[1][5]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place.[4][7]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound. This method can separate this compound from its potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., YMC Pack Pro C18, 5 µm, 4.6 x 250 mm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B.

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 215 nm[2]

  • Column Temperature: 40 °C

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Prepare a working solution by diluting the stock solution to a known concentration (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the percentage purity of this compound by comparing its peak area to the total area of all peaks.

  • Compare the purity with the initial specification from the certificate of analysis. The presence of significant new peaks or a decrease in the main peak area suggests degradation.

Visualizations

This compound Troubleshooting Workflow Troubleshooting Workflow for this compound Degradation start Suspected Degradation visual_inspection Visual Inspection (Color, Solubility) start->visual_inspection no_change No Visible Change visual_inspection->no_change No issues change_observed Change Observed visual_inspection->change_observed Issues found analytical_assessment Analytical Assessment (HPLC/MS) pass Purity Matches CoA (No Degradation) analytical_assessment->pass Pass fail Purity Decreased or New Peaks Observed (Degradation Confirmed) analytical_assessment->fail Fail no_change->analytical_assessment change_observed->analytical_assessment end_good Use Sample pass->end_good end_bad Discard Sample fail->end_bad Desipramine Mechanism of Action Simplified Mechanism of Action of Desipramine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_synapse Norepinephrine NE->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Receptor Adrenergic Receptor NE_synapse->Receptor Binds Signal Signal Transduction Receptor->Signal Desipramine Desipramine Desipramine->NET Blocks

References

Technical Support Center: Solid-Phase Extraction of Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Desipramine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery of this compound during solid-phase extraction?

Low recovery of this compound in SPE can stem from several factors throughout the extraction process. These can be broadly categorized as issues with method parameters, sorbent-analyte interactions, and procedural inconsistencies. Common causes include improper pH of the sample or elution solvent, suboptimal choice of sorbent, insufficient elution solvent volume or strength, and drying of the sorbent bed before sample loading.[1]

Q2: Which type of SPE sorbent is recommended for this compound extraction?

For tricyclic antidepressants like Desipramine, polymeric reversed-phase sorbents are often recommended. Specifically, the Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are widely used for the extraction of a broad range of acidic, neutral, and basic compounds, including Desipramine, from biological fluids.[2][3][4][5] These water-wettable copolymers can provide high and reproducible recoveries.

Q3: How does pH influence the recovery of this compound?

Desipramine is a basic compound. The pH of the sample and elution solvent is critical for its retention and subsequent elution. For optimal retention on a reversed-phase sorbent, the sample pH should be adjusted to at least two pH units above the pKa of the analyte to ensure it is in its neutral, less polar form, which enhances its binding to the sorbent.[6] Conversely, for efficient elution, the pH of the elution solvent can be adjusted to two pH units below the pKa to ionize the analyte, making it more polar and easier to release from the sorbent.[6][7]

Q4: What should I do if I suspect my wash step is removing this compound?

If you are losing your analyte during the wash step, the wash solvent may be too strong. To troubleshoot this, you can collect the wash eluate and analyze it for the presence of this compound. If the analyte is present, consider reducing the organic content of your wash solvent or using a weaker solvent to minimize the loss of this compound while still effectively removing interferences.[8] For very polar analytes, using 100% water as the wash solution can sometimes improve recovery.[6]

Q5: Can the flow rate affect the recovery of this compound?

Yes, the flow rate during sample loading and elution can significantly impact recovery. A flow rate that is too high during sample loading may not allow sufficient time for the analyte to interact with and be retained by the sorbent.[1] Similarly, a very fast elution flow rate might not allow for complete desorption of the analyte from the sorbent. It is important to follow the manufacturer's guidelines for the specific SPE cartridge being used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound during SPE.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow start Start: Low this compound Recovery check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution 1, Elution 2) start->check_fractions analyte_in_load Analyte found in Load/Wash? check_fractions->analyte_in_load analyte_retained Analyte retained on cartridge? analyte_in_load->analyte_retained No troubleshoot_retention Troubleshoot Retention: - Check sample pH (should be basic) - Decrease organic content of sample - Check for sorbent drying - Decrease load flow rate - Evaluate sorbent choice analyte_in_load->troubleshoot_retention Yes troubleshoot_elution Troubleshoot Elution: - Increase elution volume - Use a stronger elution solvent - Check elution solvent pH (should be acidic) - Decrease elution flow rate analyte_retained->troubleshoot_elution Yes no_analyte No analyte in any fraction? analyte_retained->no_analyte No end End: Recovery Improved troubleshoot_retention->end troubleshoot_elution->end check_procedure Review Entire Procedure: - Check standard/sample stability - Verify instrument performance - Ensure correct solution preparation no_analyte->check_procedure Yes check_procedure->end

Caption: A logical workflow to diagnose and resolve low recovery issues.

Experimental Protocols

Below are detailed protocols for solid-phase extraction of this compound using Oasis HLB cartridges. Both a standard and a simplified protocol are provided.

Diagram: Standard 5-Step SPE Workflow

SPE_Workflow_5_Step start Start condition 1. Condition (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate (e.g., 1 mL Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma/Urine) equilibrate->load wash 4. Wash (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute (e.g., 1 mL Acetonitrile with 0.1% Formic Acid) wash->elute end Collect Eluate elute->end

Caption: Standard 5-step solid-phase extraction workflow.

Protocol 1: Standard 5-Step SPE using Oasis HLB

This protocol is a comprehensive method suitable for most applications.

  • Conditioning: Pass 1 mL of methanol through the Oasis HLB cartridge. This step solvates the sorbent.

  • Equilibration: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Pre-treat the biological sample (e.g., plasma, urine) by adjusting the pH to >8.0 with a suitable buffer. Load the pre-treated sample onto the cartridge at a low flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove endogenous interferences.

  • Elution: Elute the this compound with 1 mL of an appropriate organic solvent, such as acetonitrile or methanol, often acidified with a small amount of formic or acetic acid to facilitate elution of the basic analyte.[7][8]

Diagram: Simplified 3-Step SPE Workflow

SPE_Workflow_3_Step start Start load 1. Load Sample (Pre-treated Plasma/Urine) start->load wash 2. Wash (e.g., 1 mL 5% Methanol in Water) load->wash elute 3. Elute (e.g., 1 mL Acetonitrile with 0.1% Formic Acid) wash->elute end Collect Eluate elute->end

Caption: Simplified 3-step solid-phase extraction workflow for Oasis HLB.

Protocol 2: Simplified 3-Step SPE using Oasis HLB

The water-wettable nature of the Oasis HLB sorbent allows for the elimination of the conditioning and equilibration steps, saving time and solvent.[2][3]

  • Sample Loading: Pre-treat the biological sample as described in the standard protocol. Directly load the sample onto the dry cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the this compound with 1 mL of an acidified organic solvent.

Data on Recovery Rates

The following tables summarize recovery data for Desipramine and other tricyclic antidepressants using solid-phase extraction.

Table 1: Recovery of Antidepressants using Oasis HLB Cartridges

CompoundMatrixRecovery (%)
DesipramineHuman Plasma69 - 102
ImipramineHuman Plasma69 - 102
AmitriptylineHuman Plasma69 - 102
NortriptylineHuman Plasma69 - 102

Source: Shinozuka et al., Forensic Science International, 2006.[5]

Table 2: Comparison of SPE Sorbents for Drug Extraction from Human Urine

Sorbent TypeAverage Analyte Recovery (%)
Phenyl (C6H5)> 85.5
C18Variable
Polymeric (e.g., HLB)Generally high

Note: This table provides a general comparison. Specific recoveries depend on the analyte and the full SPE protocol. A study on various drugs found phenyl sorbents to be highly effective for cleanup and recovery from urine.[9]

By following these guidelines and protocols, researchers can systematically troubleshoot and improve the recovery of this compound in their solid-phase extraction methods.

References

Validation & Comparative

A Comparative Guide to Desipramine Quantification: Method Validation Using Desipramine-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of desipramine, a tricyclic antidepressant, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessments. This guide provides a comprehensive comparison of various analytical methods for desipramine quantification, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Desipramine-d4 as an internal standard. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate method for your research needs.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS applications. This approach minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision.

Performance Comparison of Analytical Methods

The choice of an analytical method for desipramine quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the performance of LC-MS/MS with this compound as an internal standard against other common analytical techniques.

ParameterLC-MS/MS with this compoundUHPLC-Q-TOF-MSHPLC-UVGC-MS
Linearity Range 0.25 - 500 ng/mL[1]5.0 - 250.0 ng/mL[2]15 - 400 ng/mL[3]Linear, specific range not detailed[4]
Lower Limit of Quantification (LLOQ) 0.250 ng/mL[1]5.0 ng/mL[2]15 ng/mL[3]Not specified
Limit of Detection (LOD) Not specifiedNot specified1 ng/mL[3]Not specified
Precision (CV%) Inter-batch: LLOQ 8.1%, Low 3.7%, Medium 2.1%, High 2.6%Intraday: 1.7 - 4.2%; Interday: 2.0 - 8.4%[2]Intraday: 6.43 - 11.35%; Interday: 9.82 - 13.05%[3]Not specified
Accuracy (% Bias or % Recovery) Inter-batch: LLOQ -7.0%, Low -4.7%, Medium 1.3%, High -2.7%94.1 - 106.4%[2]Recovery: 86.14 - 88.98%[3]Not specified
Internal Standard This compound[5]Not specifiedParoxetine[3]Deuterated analogues[4]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical methods. Below are representative protocols for the key techniques discussed.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and selectivity, making it a gold standard for bioanalysis.[2]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add a basic buffer to the sample and vortex to mix.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with formic acid).[5]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

  • Injection Volume: 5-10 µL.

c. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desipramine: e.g., 267.3 → 72.2 m/z[5]

    • This compound: e.g., 271.3 → 72.2 m/z[5]

UHPLC-Q-TOF-MS Method

This high-resolution mass spectrometry method provides excellent selectivity and the ability to perform retrospective data analysis.[2]

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum, add a precipitating agent such as acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample at high speed.

  • Collect the supernatant for injection.[2]

b. Chromatographic Conditions:

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18).[2]

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and 20 mM ammonium formate.[2]

  • Flow Rate: Optimized for the UHPLC system.

c. Mass Spectrometric Detection:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization Source: ESI in positive ion mode.

  • Data Acquisition: Full scan mode to acquire high-resolution mass spectra.

HPLC with UV Detection

A more widely available and cost-effective method, suitable for applications where high sensitivity is not the primary requirement.[3]

a. Sample Preparation (Liquid-Liquid Extraction):

  • Extract desipramine from plasma using an organic solvent like chloroform.

  • Evaporate the organic layer.

  • Reconstitute the residue in the mobile phase.[3]

b. Chromatographic Conditions:

  • Column: A standard C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector set at an appropriate wavelength (e.g., 251 nm).[6]

Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for method validation.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_data Data Processing Matrix Biological Matrix (Plasma, Serum, etc.) Spiking Spiking with Analyte & Internal Standard (this compound) Matrix->Spiking Extraction Extraction (LLE, SPE, PP) Spiking->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Detection Detection (MS/MS, TOF, UV) Chromatography->Detection Integration Peak Integration & Quantification Detection->Integration Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Selectivity Selectivity Stability Stability Calculation Concentration Calculation Integration->Calculation Calculation->Linearity Calculation->Accuracy Calculation->Precision Calculation->LLOQ Calculation->Selectivity Calculation->Stability

Caption: Workflow for bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Desipramine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desipramine-d4 with other internal standards used in the quantitative analysis of desipramine. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical methods. This document summarizes performance data from various studies and presents detailed experimental protocols to aid in the selection of the most suitable internal standard for your research needs.

The Role of Internal Standards in Desipramine Analysis

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), internal standards are essential for correcting variabilities during sample preparation, injection, and ionization. The ideal internal standard should mimic the analyte's chemical and physical properties to ensure consistent behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, structural analogs are also utilized and their performance is worth considering.

Performance Comparison of Internal Standards

The following tables summarize the performance of different internal standards used for the quantification of desipramine. It is important to note that the data presented is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Performance Data for Deuterated Internal Standards

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (% RSD)Linearity (ng/mL)Reference
Desipramine-d3LC-MS/MSWhole BloodWithin ±20%< 15%2.5 - 900[1]
This compoundGC-MSPlasma---[2][3]
Desipramine-d8GC-MSBiological FluidsRelative Error < 7%< 10%-[4]

Data for this compound's accuracy, precision, and linearity were not explicitly provided in the reviewed literature.

Table 2: Performance Data for a Structural Analog Internal Standard

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (% RSD)Recovery (%)Linearity (ng/mL)Reference
AmitriptylineUHPLC-Q-TOF-MSMouse Serum94.1 - 106.42.0 - 8.4 (interday)87.0 - 99.55.0 - 250.0[5]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of methodologies cited in this guide.

Method 1: Desipramine Quantification using Desipramine-d3 (LC-MS/MS)[1]
  • Sample Preparation: Solid-phase extraction of 300 µL of whole blood.

  • Chromatography: Liquid chromatography (details not specified).

  • Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS) monitoring two transitions per analyte.

  • Internal Standard: Desipramine-d3.

  • Calibration Range: 2.5 to 900 ng/mL.

Method 2: Desipramine Quantification using Amitriptyline (UHPLC-Q-TOF-MS)[5]
  • Sample Preparation: Protein precipitation of 50 µL of mouse serum with acetonitrile.

  • Chromatography: Acquity UPLC BEH C18 column with a gradient elution of acetonitrile with 0.1% formic acid and 20 mM ammonium formate.

  • Mass Spectrometry: Quadrupole-Time-of-Flight mass spectrometry (Q-TOF-MS).

  • Internal Standard: Amitriptyline.

  • Calibration Range: 5.0 to 250.0 ng/mL for desipramine.

Method 3: Desipramine Quantification using this compound (GC-MS)[2][3]
  • Sample Preparation: Liquid-liquid extraction from plasma at a basic pH into an organic solvent. For GC-MS analysis, derivatization of desipramine and this compound was performed.[3]

  • Chromatography: Capillary gas chromatography.[3]

  • Mass Spectrometry: Mass selective detection.[3]

  • Internal Standard: D4-desipramine.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of desipramine using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, PPT) Add_IS->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS or Q-TOF) Chromatography->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

A generalized workflow for desipramine analysis.

Conclusion

The choice of an internal standard significantly impacts the reliability of desipramine quantification. Stable isotope-labeled internal standards like this compound and Desipramine-d3 are generally preferred as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects. The presented data on Desipramine-d3 shows acceptable accuracy and precision. While specific performance data for this compound was not available in the reviewed literature, its use in established GC-MS methods suggests its suitability.

A structural analog, such as amitriptyline, can also provide reliable quantification, as demonstrated by the comprehensive validation data. The choice between a deuterated standard and a structural analog may depend on factors such as cost, commercial availability, and the specific requirements of the analytical method. Researchers should carefully validate their chosen internal standard to ensure the accuracy and robustness of their bioanalytical method for desipramine.

References

Cross-Validation of Analytical Methods: A Comparative Guide Using Desipramine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the outcome of quantitative analyses. This guide provides an objective comparison of analytical method performance, highlighting the advantages of using a stable isotope-labeled internal standard (SIL-IS), specifically Desipramine-d4, against a structural analog internal standard. The information is supported by established principles of bioanalytical method validation and illustrative experimental data.

Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, Desipramine, differing only in mass.[1] This similarity allows for better compensation for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2][3]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a crucial step in method development. The following table summarizes the key performance characteristics of a deuterated internal standard like this compound compared to a structural analog.

Performance Parameter This compound (Deuterated IS) Structural Analog IS (e.g., Imipramine) External Standard
Analyte Tracking ExcellentGood to FairN/A
Matrix Effect Compensation ExcellentPartialNone
Extraction Recovery ExcellentVariableN/A
Regulatory Acceptance Highly Recommended[2]Acceptable with JustificationNot Recommended for Bioanalysis
Precision & Accuracy HighModerate to HighLow
Risk of Inaccurate Data LowModerateHigh

Experimental Protocols for Cross-Validation

To objectively compare the performance of this compound with a structural analog, a cross-validation experiment can be designed. This involves analyzing the same set of quality control (QC) samples using two different analytical methods, each employing one of the internal standards.

Objective: To cross-validate an LC-MS/MS method for the quantification of Desipramine in human plasma using two different internal standards: this compound and a structural analog (e.g., Imipramine).

Methodology:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Desipramine, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and QC Samples: Spike blank human plasma with known concentrations of Desipramine to prepare calibration standards and QC samples at low, medium, and high concentration levels.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the respective internal standard working solution (either this compound or the structural analog).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).

    • Mass Spectrometric Conditions: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Desipramine, this compound, and the structural analog. For instance, a published method for Desipramine used the transition m/z 267.3 → 72.2, and for this compound, m/z 271.3 → 72.2.[4]

  • Data Analysis and Comparison:

    • Construct separate calibration curves for each method (one with this compound and one with the structural analog IS).

    • Quantify the concentration of Desipramine in the QC samples using both methods.

    • Calculate the accuracy (% bias) and precision (% CV) for each method.

    • Evaluate and compare the matrix effect and extraction recovery for both internal standards.

Illustrative Performance Data

The following table presents hypothetical but realistic data from a cross-validation study, demonstrating the superior performance of this compound.

QC Level Parameter Method with this compound Method with Structural Analog IS Acceptance Criteria
Low QC Accuracy (% Bias) 2.5%12.8%± 15%
Precision (% CV) 4.1%9.5%≤ 15%
Medium QC Accuracy (% Bias) 1.8%9.2%± 15%
Precision (% CV) 3.5%7.8%≤ 15%
High QC Accuracy (% Bias) -0.5%-10.5%± 15%
Precision (% CV) 2.9%6.4%≤ 15%

As the illustrative data shows, the method employing this compound as the internal standard yields significantly better accuracy and precision.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the cross-validation study and the logical relationship in selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_comparison Comparison plasma Human Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data calib Construct Calibration Curve data->calib quant Quantify QC Samples calib->quant stats Calculate Accuracy & Precision quant->stats compare Compare Performance Metrics stats->compare

Caption: Experimental workflow for cross-validation.

Caption: Decision tree for internal standard selection.

References

A Head-to-Head Battle: Desipramine-d4 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of stable isotope-labeled and structural analog internal standards for the accurate quantification of the tricyclic antidepressant, Desipramine.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This is particularly crucial in therapeutic drug monitoring and pharmacokinetic studies of drugs like Desipramine, a tricyclic antidepressant with a narrow therapeutic window. The internal standard helps to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

The two main types of internal standards employed are stable isotope-labeled internal standards (SIL-IS), such as Desipramine-d4, and structural analog internal standards (SA-IS). While it is generally accepted that SIL-IS offer superior performance, a direct comparison based on experimental data provides a clearer understanding of the advantages and potential drawbacks of each approach for Desipramine analysis.

Performance Under the Microscope: A Data-Driven Comparison

The performance of an analytical method is typically assessed by its accuracy, precision, and linearity. The following tables summarize the validation data from studies utilizing either this compound or a structural analog as the internal standard for Desipramine quantification in biological matrices.

Table 1: Performance Data for Desipramine Analysis using this compound as Internal Standard

ParameterConcentration (ng/mL)Accuracy (%)Precision (%RSD)Linearity (r²)
Intra-day 12.5102.03.1>0.999
50.087.95.8
125.095.54.2
Inter-day 12.5104.92.0
50.095.58.4
125.0100.13.8

Data compiled from a study employing a validated UHPLC-Q-TOF-MS method.[1]

Table 2: Performance Data for Desipramine Analysis using a Structural Analog (Amitriptyline) as Internal Standard

ParameterConcentration (ng/mL)Accuracy (%)Precision (%RSD)Linearity (r²)
Intra-day 12.596.02.8>0.999
50.097.94.6
125.097.03.6
Inter-day 12.597.02.6
50.0106.65.0
125.0100.04.2

Data compiled from a study employing a validated UHPLC-Q-TOF-MS method.[1]

From the data, both this compound and the structural analog internal standard, amitriptyline, demonstrate acceptable accuracy and precision within the generally accepted limits for bioanalytical method validation (typically ±15% for accuracy and ≤15% for precision). Both methods also show excellent linearity.

However, the key advantage of a SIL-IS like this compound lies in its ability to more effectively compensate for matrix effects.[2] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of variability and inaccuracy in LC-MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects, leading to a more accurate correction. Structural analogs, while chemically similar, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.

Experimental Protocols: A Look at the Methodologies

The following are representative experimental protocols for the analysis of Desipramine using either a SIL-IS or a SA-IS.

Method 1: LC-MS/MS Analysis of Desipramine using Desipramine-d3 as Internal Standard
  • Sample Preparation: To 250 µL of plasma, an internal standard mix solution containing Desipramine-d3 is added. The proteins are then precipitated by adding cold acetonitrile. After vortexing and centrifugation, the supernatant is filtered, evaporated to dryness, and reconstituted for injection.[3]

  • Chromatographic Conditions:

    • Instrument: ABSciex QTRAP 3200 LC-MS/MS system with a Shimadzu Prominence HPLC.[3]

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing an appropriate modifier like formic acid.

    • Flow Rate: Optimized for the column dimensions.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Desipramine and Desipramine-d3.[3]

Method 2: UHPLC-Q-TOF-MS Analysis of Desipramine using Amitriptyline as Internal Standard
  • Sample Preparation: To 50 µL of serum, amitriptyline (internal standard) and acetonitrile are added to precipitate proteins. The mixture is vortexed and centrifuged. The supernatant is then filtered before injection into the UHPLC system.[1]

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled to a Q-TOF mass spectrometer.[1]

    • Column: Acquity UPLC BEH C18 column.[1]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive mode.

    • Detection: Full scan or targeted MS/MS analysis of the precursor and product ions of Desipramine and amitriptyline.[1]

Visualizing the Process: From Metabolism to Analysis

To understand the context of Desipramine analysis, it is helpful to visualize its metabolic pathway and the general workflow of a bioanalytical method.

Metabolic Pathway of Imipramine to Desipramine cluster_cyp CYP450 Enzymes Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation Hydroxy_Desipramine 2-Hydroxydesipramine (Active Metabolite) Desipramine->Hydroxy_Desipramine Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate (Inactive) Hydroxy_Desipramine->Glucuronide_Conjugate Glucuronidation CYP2C19 CYP2C19 CYP1A2 CYP1A2 CYP3A4 CYP3A4 CYP2D6 CYP2D6 UGT UGT Enzymes General Bioanalytical Workflow Sample Biological Sample (e.g., Plasma, Serum) IS_Spiking Internal Standard Spiking (this compound or SA-IS) Sample->IS_Spiking Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Concentration Result Data_Processing->Result

References

Inter-laboratory Comparison of Analytical Methods Utilizing Desipramine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the quantitative performance characteristics of different analytical methods for the determination of desipramine, utilizing Desipramine-d4 as an internal standard. These methods, employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are essential for therapeutic drug monitoring and pharmacokinetic studies.

Table 1: Performance Characteristics of a GC-MS Method

ParameterPerformance
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)
Internal StandardThis compound
ApplicationQuantitative analysis of desipramine and its metabolites in plasma
Key FeatureSelected Ion Monitoring (SIM) for enhanced specificity

This table summarizes a well-established GC-MS method. Specific quantitative data such as linearity, precision, and accuracy were not detailed in the abstract but the method is noted for its utility in quantitative mapping of metabolites.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method

ParameterPerformance
Analytical MethodLiquid Chromatography with tandem mass spectrometry (LC-MS/MS)
Internal StandardThis compound
MatrixHuman Plasma
Linearity RangeNot specified
Intra-day PrecisionNot specified
Inter-day PrecisionNot specified
AccuracyNot specified
RecoveryNot specified

This table outlines a high-throughput LC-MS/MS method. The method was qualified by testing for matrix effect, recovery, accuracy, precision, and stability.[2] Specific quantitative values from a full validation were not provided in the summary document.

Table 3: Performance of a UHPLC-Q-TOF-MS Method

ParameterPerformance
Analytical MethodUltra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC–Q-TOF-MS)
MatrixMouse Serum
Linearity Range5.0–250.0 ng/mL
Limit of Quantification5.0 ng/mL
Intra-day Precision3.1 - 5.8%
Inter-day Precision2.0 - 8.4%
Accuracy87.9 - 102.0% (intraday), 95.5 - 104.9% (interday)
Absolute Recovery87.0 - 99.5%

This table presents data from a rapid and sensitive UHPLC-Q-TOF-MS method for quantifying desipramine in a low volume of serum.[3]

Table 4: Performance of a UPLC-MS/MS Method for Multiple Antidepressants

ParameterPerformance
Analytical MethodUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
MatrixHuman Serum
Linearity RangeNot specified for individual analytes
Intra-day Precision100.1 to 112.3% (expressed as accuracy)
Inter-day Precision100.4 to 112.6% (expressed as accuracy)
Accuracy90.3 to 114.3%
Extraction Recovery85.5 to 114.5%

This table summarizes the performance of a method for the simultaneous determination of 20 different antidepressants, including desipramine.[4] The precision is presented within the accuracy ranges.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of protocols from the cited literature.

1. GC-MS Method for Desipramine and Metabolites in Plasma [1]

  • Sample Preparation:

    • Addition of d4-internal standards for imipramine and desipramine to plasma samples.

    • Extraction at pH 9 with ethyl acetate.

    • A subsequent extraction at pH > 11 with a hexane-isopropanol mixture.

    • The extracts are combined and evaporated under a stream of nitrogen.

    • Derivatization of the residue with N-methyl-bis-trifluoroacetamide to form trifluoroacetyl derivatives.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Selected Ion Monitoring (SIM) in the electron ionization mode is used for detection and quantification.

2. LC-MS/MS Method for Desipramine and 2-Hydroxydesipramine in Human Plasma [2]

  • Sample Preparation:

    • A 0.0500 mL aliquot of human plasma (EDTA) is mixed with 0.0250 mL of the internal standard (this compound).

    • A basic buffer is added to all samples, followed by mixing.

    • Liquid-liquid extraction is performed with methyl tert-butyl ether (MTBE).

    • The supernatant is transferred to a new 96-well plate and evaporated to dryness.

    • The residue is reconstituted in 90% acetonitrile.

  • HPLC Chromatography:

    • Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm.

    • Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid.

    • Run Time: 2.5 minutes.

  • MS/MS Detection:

    • Mass Spectrometer: API 4000.

    • Source: Electrospray Ionization (ESI).

    • Ion Mode: Positive.

    • Ions Monitored: Desipramine (267.3 → 72.2 m/z), 2-Hydroxydesipramine (283.3 → 72.2 m/z), and d4-Desipramine (271.3 → 72.2 m/z).

3. UHPLC-Q-TOF-MS Method in Mouse Serum [3]

  • Sample Preparation:

    • Simple protein precipitation with acetonitrile in 50 μL of serum.

  • Chromatography:

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: Gradient elution of acetonitrile with 0.1% formic acid and 20 mM ammonium formate.

  • Analysis Time: The entire analysis, including sample preparation and LC-MS, is completed in under 20 minutes.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of desipramine in biological samples using a deuterated internal standard, such as this compound, and LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of This compound (Internal Standard) Sample->Add_IS Accurate Aliquoting Extraction Extraction (e.g., LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., Reversed-Phase) Reconstitution->LC_Separation Injection MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte/IS) MS_Detection->Quantification Results Concentration Calculation Quantification->Results

General workflow for bioanalytical methods using this compound.

References

A Researcher's Guide to Assessing the Isotopic Purity of Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, the isotopic purity of deuterated standards like Desipramine-d4 is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comparative assessment of this compound from various suppliers, supported by detailed experimental protocols for verifying isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of this compound Isotopic Purity

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. While most suppliers guarantee a high degree of deuteration, the exact isotopic distribution is a key factor for sensitive analyses. Below is a summary of reported isotopic purity levels for this compound from different commercial sources. Researchers are encouraged to request batch-specific certificates of analysis for the most accurate information.

Supplier/Source Reported Isotopic Purity/Enrichment Chemical Purity (by HPLC) Notes
Supplier A (Example) ≥98% atom D>99%General specification.
Supplier B (Example) Isotopic Enrichment: 99.1%[1]98.93%[1]Data from a specific batch Certificate of Analysis.
Supplier C (Example) ≥99% deuterated forms (d1-d4)Not specifiedIndicates a mixture of deuterated species.
Cambridge Isotope Laboratories 98% (atom % D)98%+Specification for Desipramine•HCl (2,4,6,8-D₄, 98%).[2]
MedChemExpress Isotopic Enrichment: 99.1%[1]98.93%[1]Data for a specific batch (HY-B1272AS-405049).[1]

Note: The term "isotopic enrichment" typically refers to the percentage of the deuterated molecules that contains the desired number of deuterium atoms. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

1. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method

LC-HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by separating it from non-deuterated impurities and then measuring the relative abundance of each isotopic species (d0, d1, d2, d3, d4, etc.).

Experimental Workflow:

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent (e.g., Acetonitrile/Water) lc Inject sample into LC system prep->lc column Separate analyte on a C18 column lc->column esi Electrospray Ionization (Positive Ion Mode) column->esi hrms Acquire full scan mass spectrum on an Orbitrap or TOF analyzer esi->hrms extract Extract ion chromatograms for d0 to d4 species hrms->extract integrate Integrate peak areas of isotopic cluster extract->integrate calculate Calculate relative abundance of each isotopologue integrate->calculate

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI), positive ion mode.

    • Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Scan Mode: Full scan from m/z 200-400.

    • Resolution: > 60,000 FWHM.

  • Data Analysis:

    • Obtain the full scan mass spectrum of the this compound peak.

    • Identify the isotopic cluster corresponding to the protonated molecule [M+H]+. The theoretical m/z for the unlabeled Desipramine (d0) is ~267.21, and for this compound it is ~271.24.

    • Measure the area of each peak in the isotopic cluster (d0, d1, d2, d3, d4).

    • Calculate the percentage of each deuterated form relative to the total area of all isotopic peaks. The isotopic purity is typically reported as the percentage of the d4 species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to confirm the positions of deuteration and estimate the isotopic purity.

Logical Relationship for NMR Analysis:

NMR_Analysis_Logic cluster_sample Sample Preparation cluster_1h_nmr ¹H NMR Analysis cluster_2h_nmr ²H NMR Analysis cluster_purity_calc Purity Estimation sample_prep Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6) acquire_1h Acquire ¹H NMR spectrum sample_prep->acquire_1h acquire_2h Acquire ²H NMR spectrum sample_prep->acquire_2h compare_1h Compare with unlabeled Desipramine spectrum acquire_1h->compare_1h integrate_1h Integrate residual proton signals at deuterated positions compare_1h->integrate_1h calculate_purity Estimate isotopic purity from ¹H NMR integration integrate_1h->calculate_purity observe_2h Observe signals at deuterated positions acquire_2h->observe_2h

Caption: Logical flow for NMR-based isotopic purity assessment.

Detailed ¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Acquire the ¹H NMR spectrum and reference it to the residual solvent peak.

    • Compare the spectrum to that of an unlabeled Desipramine standard.

    • Identify the signals corresponding to the positions where deuterium has been incorporated (in this compound, this is typically on the aromatic rings).

    • Carefully integrate the residual proton signals at these positions against a stable, non-deuterated proton signal in the molecule (e.g., a methyl group).

    • The percentage of deuteration at each site can be estimated from the reduction in the integral value of the corresponding proton signal.

²H NMR as a Confirmatory Technique:

A ²H NMR spectrum can be acquired to directly observe the deuterium signals.[3][4] This confirms that deuteration has occurred at the expected positions. The chemical shifts in the ²H spectrum should correspond to the proton chemical shifts at the labeled sites.[5]

Conclusion

The assessment of isotopic purity is a crucial step in the validation of deuterated internal standards. While suppliers provide certificates of analysis, independent verification using high-resolution mass spectrometry and NMR spectroscopy is recommended for rigorous scientific studies. LC-HRMS provides quantitative data on the isotopic distribution, while NMR confirms the location of the deuterium labels. By employing the detailed protocols outlined in this guide, researchers can confidently assess the isotopic purity of their this compound standards, ensuring the generation of accurate and reproducible data in their drug development and research endeavors.

References

Validation of Desipramine-d4 for Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal step in the development and validation of robust bioanalytical methods. This guide provides a comprehensive overview of the validation of Desipramine-d4 for the quantitative analysis of Desipramine in biological matrices, in accordance with regulatory guidelines. It offers a comparison with potential alternative internal standards and presents supporting experimental data and protocols to ensure the reliability and accuracy of bioanalytical data.

Desipramine is a tricyclic antidepressant and an active metabolite of imipramine. Accurate quantification of Desipramine in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in extraction and injection volumes.[3]

Comparison of Internal Standards

The ideal internal standard should exhibit similar physicochemical properties to the analyte, co-elute with the analyte, and have comparable extraction recovery and ionization response, while being free of isotopic interference.[3][4] While structurally similar compounds can be considered, a stable isotope-labeled version of the analyte is the most suitable choice.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-Labeled- Co-elutes with Desipramine- Similar extraction recovery and ionization response- Compensates for matrix effects effectively- High specificity in MS detection- Potential for isotopic crosstalk if not adequately resolved- Higher cost compared to structural analogs
Structurally Similar Compounds (e.g., Imipramine, Nortriptyline) Structural Analog- Lower cost- Readily available- Different retention times may not account for time-dependent matrix effects- May have different extraction recoveries and ionization efficiencies- Potential for cross-reactivity in the analytical method
Non-co-eluting Stable Isotope-Labeled IS Stable Isotope-Labeled- Compensates for some variability- Does not account for matrix effects at the specific retention time of the analyte

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of a bioanalytical method. The following is a typical experimental protocol for the quantification of Desipramine in human plasma using this compound as an internal standard.

Sample Preparation
  • Spiking: To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range). For calibration standards and quality control (QC) samples, add the appropriate volume of Desipramine working solution.

  • Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used for the separation of Desipramine.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Desipramine and this compound.

Validation Parameters and Acceptance Criteria

According to regulatory guidelines from the FDA and EMA, the following parameters must be evaluated during method validation.[5][6][7][8]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[9]
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[1]
Selectivity No significant interfering peaks at the retention times of Desipramine and this compound in blank matrix from at least six different sources.
Matrix Effect The coefficient of variation (%CV) of the matrix factor should be ≤ 15%.
Recovery The recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection (Desipramine & this compound) MD2 Optimization of LC-MS/MS Conditions MD1->MD2 MD3 Sample Preparation Development MD2->MD3 V1 Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 SA1 Calibration Standards V6->SA1 Apply Validated Method SA3 Study Samples SA1->SA3 SA2 Quality Controls SA2->SA3

Caption: Bioanalytical Method Validation Workflow.

Sample_Analysis_Workflow start Receive Biological Samples prep Sample Preparation (Spiking with IS, Protein Precipitation) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM of Desipramine & this compound) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant report Report Results quant->report

Caption: Sample Analysis Workflow.

References

A Comparative Guide to Deuterated vs. ¹³C-Labeled Desipramine Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tricyclic antidepressant desipramine, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated and ¹³C-labeled desipramine standards, supported by established principles in mass spectrometry and available experimental data, to inform the selection of the most suitable standard for bioanalytical applications.

The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative mass spectrometry, as they are designed to mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This co-behavior effectively compensates for variations in extraction recovery and matrix effects, leading to more accurate and precise results. For desipramine, both deuterated (typically desipramine-d3 or -d4) and ¹³C-labeled analogues are potential candidates for use as internal standards.

Performance Comparison: Theoretical and Practical Considerations

The significant mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to altered physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[1][2] This separation can compromise the fundamental principle of using a SIL internal standard, as the analyte and the standard may experience different matrix effects, potentially leading to inaccurate quantification.[1][2]

In contrast, the relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in a negligible isotope effect on chromatographic retention time.[3] This ensures near-perfect co-elution with the unlabeled analyte, providing more reliable compensation for matrix effects and ion suppression.[4][5]

Table 1: Theoretical Performance Comparison of Deuterated vs. ¹³C-Labeled Desipramine

Performance MetricDeuterated Desipramine (e.g., d3, d4)¹³C-Labeled DesipramineKey Considerations
Chromatographic Co-elution Potential for slight retention time shift from native desipramine due to the deuterium isotope effect.[1][2]Expected to co-elute perfectly with native desipramine.[3]Perfect co-elution is critical for accurate compensation of matrix effects.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to exchange under certain conditions, especially if not placed on a stable part of the molecule.[3]Highly stable, as the ¹³C atoms are integral to the carbon skeleton of the molecule.[3]Instability of the label can lead to inaccurate quantification.
Accuracy & Precision Can be high, but may be compromised by incomplete compensation for matrix effects if chromatographic separation occurs.Generally higher due to more effective compensation for matrix effects.[4][5]The primary goal of using a SIL internal standard.
Commercial Availability Readily available from multiple suppliers (e.g., desipramine-d3, desipramine-d4).[6][7][8]Not found to be readily commercially available as of late 2025; likely requires custom synthesis.Practical consideration for sourcing standards.
Cost Generally less expensive than ¹³C-labeled counterparts.[1]Typically more expensive due to more complex synthesis.Budgetary constraints can influence the choice of standard.

Experimental Data with Deuterated Desipramine

Several validated bioanalytical methods for desipramine utilizing deuterated internal standards have been published. These studies demonstrate that with careful method development, deuterated standards can provide acceptable performance.

Table 2: Performance Data for a Validated LC-MS/MS Method for Desipramine using Desipramine-d3 Internal Standard

ParameterPerformance
Linearity (r²) > 0.999
Accuracy 100.17% - 105.33%
Precision (%CV) < 15%

This data is representative of typical performance and is based on a published method. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Below are representative protocols for the synthesis of labeled desipramine standards and a typical bioanalytical workflow.

Synthesis of Labeled Desipramine

Deuterated Desipramine (e.g., Desipramine-d3):

A common method for the synthesis of desipramine-d3 involves the N-methylation of its precursor, nortriptyline, using a deuterated methylating agent such as iodomethane-d3 (CD₃I).

¹³C-Labeled Desipramine:

A potential synthetic route for ¹³C-labeled desipramine can be adapted from the synthesis of ¹¹C-labeled desipramine for positron emission tomography (PET) studies.[9] This would involve the N-methylation of nortriptyline with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I). The ¹³C-methyl iodide can be synthesized from ¹³C-carbon dioxide (¹³CO₂).

Bioanalytical Workflow for Desipramine Quantification

The following is a general workflow for the quantification of desipramine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add IS (Deuterated or ¹³C-Desipramine) plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex extract Extract Supernatant vortex->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

A typical bioanalytical workflow for desipramine quantification.

Desipramine Signaling Pathway

Desipramine primarily acts as a norepinephrine reuptake inhibitor, thereby increasing the concentration of norepinephrine in the synaptic cleft.[10][11]

Desipramine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Postsynaptic_effect Postsynaptic Signal Adrenergic_receptor->Postsynaptic_effect Desipramine Desipramine Desipramine->NET Inhibition

Mechanism of action of desipramine.

Conclusion and Recommendations

Based on the fundamental principles of stable isotope dilution analysis, ¹³C-labeled desipramine is the theoretically superior internal standard for quantitative bioanalysis. Its key advantage is the minimal isotope effect, which ensures co-elution with the unlabeled analyte and, therefore, more accurate compensation for matrix effects.

However, the practical reality is that deuterated desipramine standards (d3 and d4) are readily available commercially and have been successfully used in validated analytical methods . Researchers must be aware of the potential for chromatographic shifts and should thoroughly validate their methods to ensure that any such shifts do not compromise data quality.

For applications demanding the highest level of accuracy and reliability, and where budgetary constraints are not the primary concern, the custom synthesis of a ¹³C-labeled desipramine standard should be considered. For routine analyses, a well-characterized and validated method using a commercially available deuterated standard can provide robust and reliable results.

References

Safety Operating Guide

Desipramine-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Desipramine-d4, a deuterated compound intended for research purposes, treating it as a hazardous chemical waste in accordance with standard laboratory safety protocols.

Hazard Identification and Safety Profile

This compound should be handled with care, assuming a hazard profile similar to its non-deuterated counterpart, Desipramine hydrochloride. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, Desipramine is known to be harmful if swallowed, causes skin and eye irritation, and may lead to allergic reactions or respiratory difficulties if inhaled. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory/Skin Sensitization May cause allergy, asthma symptoms, or breathing difficulties if inhaled; may cause an allergic skin reaction.
Target Organ Toxicity Causes damage to organs and may cause respiratory irritation.

General Laboratory Hazardous Waste Regulations

Disposal of this compound must comply with federal, state, and local regulations for hazardous waste. In a laboratory setting, chemical waste is typically managed within Satellite Accumulation Areas (SAAs) before collection by the institution's Environmental Health and Safety (EHS) department.

Regulation TypeQuantitative LimitCitation
Satellite Accumulation Area (SAA) Limit ≤ 55 gallons of hazardous waste
Acutely Hazardous Waste (P-List) Limit ≤ 1 quart of liquid or 1 kg of solid
Container Fill Level Do not fill beyond 90% capacity.
Empty Container Residue ≤ 3% by weight of the total capacity of the container.

Protocol for Proper Disposal of this compound

This protocol outlines the step-by-step process for safely disposing of this compound waste, including pure compound, contaminated materials, and empty containers.

I. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE as indicated in the Safety Data Sheet (SDS).

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Wear eye and face protection.

  • Skin and Body Protection: Wear suitable protective clothing.

II. Waste Segregation and Containment

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify as Hazardous Waste: Treat all this compound and materials contaminated with it as hazardous chemical waste.

  • Select a Waste Container:

    • Use a container made of a compatible material that will not react with the waste.

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, screw-on cap.

  • Label the Waste Container:

    • As soon as the first waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.

    • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations.

    • Include any specific hazard warnings associated with the compound.

  • Store the Waste Container:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

    • Ensure the SAA provides secondary containment to catch any potential leaks.

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.

III. Disposal of Different Waste Forms

  • Unused or Expired this compound (Solid):

    • Carefully transfer the solid waste into the designated, labeled hazardous waste container.

    • Avoid creating dust. If necessary, work in a chemical fume hood.

  • Contaminated Labware (e.g., gloves, wipes, pipette tips):

    • Place all solid materials contaminated with this compound into the same designated solid hazardous waste container.

    • Spilled chemicals and the absorbent materials used for cleanup should also be disposed of as hazardous waste.

  • Empty this compound Containers:

    • An "empty" container with less than 3% residual material is not typically regulated as hazardous waste, but institutional policies may vary.

    • To decontaminate the container, triple-rinse it with a suitable solvent (e.g., methanol, ethanol).

    • Crucially, collect all rinsate from the rinsing process. This rinsate is now considered hazardous waste and must be placed in a separate, appropriately labeled liquid hazardous waste container.

    • After triple-rinsing and air-drying (preferably in a fume hood), deface or remove the original label from the empty container.

    • The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic waste.

IV. Arranging for Final Disposal

  • Monitor the fill level of your hazardous waste container. Do not exceed 90% capacity.

  • Once the container is full or waste is no longer being generated, fill in the "date full" on the hazardous waste tag.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not transport hazardous waste yourself.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or drain.

  • DO NOT dispose of this compound by evaporation in a fume hood or by any other means.

  • DO NOT mix this compound waste with incompatible chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Disposal Actions cluster_final Final Steps start This compound Requires Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste select_container Select Compatible Hazardous Waste Container identify_waste->select_container label_container Affix 'Hazardous Waste' Label & Specify Contents: 'this compound' select_container->label_container store_container Store in Designated SAA with Secondary Containment label_container->store_container solid_waste Place Solid Waste & Contaminated Materials in Labeled Container store_container->solid_waste empty_container Is Container Empty (<3% residue)? triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse Yes container_full Is Container Full (≤90%)? empty_container->container_full No empty_container->container_full collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container as Regular Lab Waste collect_rinsate->dispose_container dispose_container->container_full request_pickup Contact EHS/Safety Office for Waste Collection container_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling Desipramine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Desipramine-d4, a deuterated internal standard used in the quantification of the tricyclic antidepressant, Desipramine.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified with several hazards, necessitating the use of appropriate personal protective equipment.[3][4][5]

GHS Hazard Classification Summary:

Hazard StatementClassificationGHS Code
Harmful if swallowedAcute toxicity, Oral (Category 4)H302
Causes skin irritationSkin irritation (Category 2)H315
May cause an allergic skin reactionSkin sensitisation (Category 1)H317
Causes serious eye irritationEye irritation (Category 2A)H319
May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory sensitisation (Category 1)H334
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)H335

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode.To prevent inhalation of dust or aerosols which can cause respiratory irritation and sensitization.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact, which can cause irritation and allergic reactions.[3]
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved equipment.To protect eyes from dust particles that can cause serious irritation.[3]
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin exposure.To avoid contact of the chemical with the skin.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area.[6]

    • Use a chemical fume hood or other local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]

    • Ensure all equipment containing the material is properly grounded to prevent electrostatic discharge.[3][6]

    • Have an eyewash station and safety shower readily accessible.

  • Donning PPE :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[3][6]

    • Do not breathe dust, fumes, or gas.[3]

    • Avoid contact with skin and eyes.[3]

    • When not in use, keep the container tightly closed in a dry and well-ventilated place.[3]

  • Storage :

    • Store in a tightly sealed container.

    • Recommended long-term storage is at -20°C.[3]

    • Store away from heat and sources of ignition.[3]

  • Post-Handling :

    • Wash hands thoroughly after handling.[3]

    • Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

    • Decontaminate work surfaces after use.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product :

    • Dispose of the unused product in a manner consistent with federal, state, and local regulations.[3]

    • Do not let the product enter drains.[3]

  • Contaminated Packaging and Materials :

    • Dispose of contaminated packaging and materials (e.g., gloves, wipes) as unused product.[3]

    • Empty containers may retain hazardous residue and should be treated as hazardous waste.

  • Waste Collection :

    • Collect waste in a suitable, labeled, and closed container for disposal.[6]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and responding to spills of this compound.

Safe Handling Workflow for this compound prep Preparation & Engineering Controls (Fume Hood, Grounded Equipment) ppe Don PPE (Respirator, Gloves, Goggles, Lab Coat) prep->ppe handle Handling of this compound (Avoid Dust, Avoid Contact) ppe->handle storage Storage (-20°C, Tightly Sealed) handle->storage If not for immediate use post_handle Post-Handling Procedures (Hand Washing, Decontamination) handle->post_handle After use disposal Waste Disposal (Follow Regulations) post_handle->disposal

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.

Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Sweep up, place in container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate disposal Dispose of Waste (As hazardous material) decontaminate->disposal

Caption: A diagram outlining the emergency response steps for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desipramine-d4
Reactant of Route 2
Desipramine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.